Penicillin V-d5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(2,3,4,5,6-pentadeuteriophenoxy)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1/i3D,4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLBGHOLXOTWMN-DHJOJNDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Penicillin V: A Technical Guide to its Antimicrobial Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of Penicillin V, a widely utilized β-lactam antibiotic. The deuterated form, Penicillin V-d5, is functionally identical in its biological mechanism and serves primarily as an internal standard for analytical quantification by mass spectrometry. This document provides a comprehensive overview of its molecular interactions, quantitative efficacy, and the experimental protocols used for its characterization.
Executive Summary
Penicillin V exerts its bactericidal effect by targeting and inhibiting the final stages of bacterial cell wall biosynthesis. Specifically, it forms a stable, covalent adduct with the active site of penicillin-binding proteins (PBPs), which are essential transpeptidases for the cross-linking of peptidoglycan. This disruption of cell wall integrity leads to cellular lysis and bacterial death. Penicillin V is particularly effective against Gram-positive bacteria due to their thick, accessible peptidoglycan layer.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The primary mechanism of action of Penicillin V involves the irreversible inhibition of penicillin-binding proteins (PBPs).[1] PBPs are a group of bacterial enzymes crucial for the final steps of peptidoglycan synthesis, a polymer that forms the structural mesh of the bacterial cell wall.[2]
The process unfolds as follows:
-
Structural Mimicry : The β-lactam ring of Penicillin V is a structural analog of the D-alanyl-D-alanine moiety of the nascent peptidoglycan chains.[1]
-
PBP Binding and Acylation : This structural similarity allows Penicillin V to bind to the active site of PBPs. The strained β-lactam ring is then attacked by a serine residue in the PBP active site, leading to the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate.[3] This effectively inactivates the enzyme.
-
Inhibition of Transpeptidation : The inactivation of PBPs prevents the cross-linking of peptidoglycan strands, a process known as transpeptidation.[2][4] This cross-linking is vital for the strength and rigidity of the bacterial cell wall.
-
Cell Wall Degradation and Lysis : With the ongoing activity of autolytic enzymes that degrade the cell wall and the inhibition of its synthesis, the cell wall weakens. The high internal osmotic pressure of the bacterium can no longer be contained, leading to cell lysis and death.[1]
The deuterated form, this compound, exhibits the same mechanism of action. The deuterium labeling does not interfere with the β-lactam ring's reactivity or its ability to bind to and inactivate PBPs.
Quantitative Data
The efficacy of Penicillin V can be quantified through various parameters, including Minimum Inhibitory Concentrations (MICs) against different bacterial strains and binding affinities for specific PBPs.
Minimum Inhibitory Concentration (MIC) Data
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
| Microorganism | Penicillin V MIC (µg/mL) | Citation |
| Staphylococcus spp. (penicillin-susceptible) | ≤0.12 | [5] |
| Staphylococcus aureus (penicillin-susceptible) | < 5% of isolates may appear susceptible | [6] |
| Streptococcus pneumoniae (penicillin-susceptible, non-meningitis isolates) | ≤0.06 | [5][7] |
| Streptococcus pneumoniae (penicillin-intermediate, non-meningitis isolates) | 0.12-1 | [5][7] |
| Streptococcus pneumoniae (penicillin-resistant, non-meningitis isolates) | ≥2 | [5][7] |
| Streptococcus spp. (beta-hemolytic group) | ≤0.12 | [5] |
Penicillin-Binding Protein (PBP) Affinity Data
The inhibitory potency of β-lactams against PBPs can be expressed as the concentration required to inhibit 50% of the protein (IC50) or as the dissociation constant (Kd). While specific kinetic data for this compound is not available due to its primary use as an analytical standard, the values for Penicillin V are representative.
| PBP | Organism | Parameter | Value | Citation |
| PBP2x (penicillin-sensitive) | Streptococcus pneumoniae | Kd for Penicillin V | 0.11 µM | [8] |
| PBP2x (penicillin-resistant) | Streptococcus pneumoniae | Kd for Penicillin V | 1.28 µM | [8] |
| PBP 5 | Escherichia coli | k2/K′ for [125I]penicillin V | Not specified | [9] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of Penicillin V can be determined using standardized broth or agar dilution methods.[10][11]
Broth Microdilution Method:
-
Preparation of Antibiotic Dilutions : A two-fold serial dilution of Penicillin V is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[12][13]
-
Inoculum Preparation : A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture of the test organism. This is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[11]
-
Inoculation and Incubation : Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A positive control (bacteria, no antibiotic) and a negative control (broth only) are included. The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[12]
-
MIC Determination : The MIC is recorded as the lowest concentration of Penicillin V that completely inhibits visible bacterial growth.[10][11]
Agar Dilution Method:
-
Preparation of Agar Plates : A series of agar plates (e.g., Mueller-Hinton Agar) containing two-fold dilutions of Penicillin V are prepared.
-
Inoculum Preparation : A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation and Incubation : A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate. The plates are incubated under appropriate conditions.
-
MIC Determination : The MIC is the lowest concentration of Penicillin V that prevents the growth of the bacteria.
Penicillin-Binding Protein (PBP) Competitive Binding Assay
This assay measures the ability of Penicillin V to compete with a labeled penicillin derivative for binding to PBPs.
Using a Fluorescent Penicillin Derivative (e.g., Bocillin-FL):
-
Bacterial Culture and Harvest : The test bacterium is grown to mid-logarithmic phase and the cells are harvested by centrifugation.
-
Whole-Cell Labeling : Whole cells are incubated with varying concentrations of Penicillin V for a defined period.[14]
-
Competitive Labeling : A fixed concentration of a fluorescently labeled penicillin, such as Bocillin-FL (a derivative of Penicillin V), is added and incubated to label the PBPs that are not already bound by Penicillin V.[15][16]
-
Membrane Preparation : The cells are lysed, and the membrane fraction containing the PBPs is isolated by ultracentrifugation.
-
SDS-PAGE and Fluorescence Detection : The membrane proteins are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The fluorescently labeled PBPs are visualized using a fluorescence scanner.[17]
-
Data Analysis : The intensity of the fluorescent bands at different concentrations of Penicillin V is quantified to determine the IC50 value, which is the concentration of Penicillin V required to inhibit 50% of the binding of the fluorescent probe.[15]
Visualizations
Signaling Pathway: Mechanism of Action of Penicillin V
Caption: Mechanism of Penicillin V action.
Experimental Workflow: MIC Determination (Broth Microdilution)
Caption: Workflow for MIC determination.
Experimental Workflow: PBP Competitive Binding Assay
Caption: Workflow for PBP binding assay.
References
- 1. Penicillin - Wikipedia [en.wikipedia.org]
- 2. Bacterial Cell Wall Synthesis: New Insights from Localization Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Interaction energies between β-lactam antibiotics and E. coli penicillin-binding protein 5 by reversible thermal denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. researchgate.net [researchgate.net]
- 15. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Isotopic Purity of Penicillin V-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Penicillin V-d5, a deuterated analogue of the antibiotic Penicillin V. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds as internal standards in quantitative bioanalytical assays.
Introduction
Penicillin V (Phenoxymethylpenicillin) is a widely used, orally administered antibiotic effective against a range of bacterial infections.[1] this compound, its deuterated counterpart, serves as an invaluable internal standard for the quantification of Penicillin V in biological matrices using mass spectrometry-based methods like GC-MS or LC-MS.[2] The integration of a stable isotope-labeled internal standard is crucial for correcting analytical variability, thereby enhancing the accuracy and precision of pharmacokinetic and metabolic studies. The five deuterium atoms are typically located on the phenoxy group of the molecule.[2][3] This guide details the synthetic route to this compound and the analytical methods for verifying its isotopic purity.
Synthesis of this compound
The synthesis of this compound is a multi-step process that hinges on the preparation of a deuterated side-chain precursor, phenoxy-d5-acetic acid, which is subsequently coupled with the core penicillin structure, 6-aminopenicillanic acid (6-APA).
Synthesis of Phenoxy-d5-acetic Acid
The key starting material for the synthesis of the deuterated side chain is phenol-d6. High-purity phenol-d6 is commercially available with an isotopic purity of 98-99 atom % D.[4]
Experimental Protocol: Synthesis of Sodium Phenoxy-d5-acetate
A general method for the synthesis of phenoxyacetic acid can be adapted for its deuterated analogue.[5]
-
Preparation of Sodium Phenolate-d5: In a reaction vessel, dissolve phenol-d6 in an aqueous solution of sodium hydroxide. The reaction is typically carried out at room temperature.
-
Reaction with Sodium Chloroacetate: To the sodium phenolate-d5 solution, add a solution of sodium chloroacetate.
-
Reflux: Heat the reaction mixture to reflux for several hours to facilitate the nucleophilic substitution reaction, forming sodium phenoxy-d5-acetate.
-
Work-up: After cooling, the reaction mixture can be acidified to precipitate phenoxy-d5-acetic acid, which can then be isolated by filtration and purified by recrystallization.
Conversion to Phenoxy-d5-acetyl Chloride
To activate the carboxylic acid for coupling with 6-APA, phenoxy-d5-acetic acid is converted to its more reactive acid chloride derivative.
Experimental Protocol: Synthesis of Phenoxy-d5-acetyl Chloride
-
Reaction with a Chlorinating Agent: Treat the dried phenoxy-d5-acetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is typically performed in an inert solvent like dichloromethane or toluene.
-
Reaction Conditions: The reaction is usually carried out at room temperature or with gentle heating.
-
Isolation: After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude phenoxy-d5-acetyl chloride. This product is often used immediately in the next step without further purification due to its reactivity.
Coupling with 6-Aminopenicillanic Acid (6-APA)
The final step in the synthesis of this compound is the acylation of 6-APA with the prepared phenoxy-d5-acetyl chloride.
Experimental Protocol: Synthesis of this compound
-
Dissolution of 6-APA: Dissolve 6-aminopenicillanic acid in a suitable solvent system, often a mixture of an organic solvent (like acetone or dichloromethane) and an aqueous buffer to maintain a slightly basic pH.
-
Acylation: Cool the 6-APA solution to a low temperature (e.g., 0-5 °C) and slowly add the phenoxy-d5-acetyl chloride solution. The reaction is typically carried out in the presence of a base (e.g., sodium bicarbonate) to neutralize the hydrochloric acid formed during the reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Isolation and Purification: Once the reaction is complete, the product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude this compound is then purified, often by crystallization, to yield the final product.
Logical Relationship of the Synthesis Pathway
Caption: Synthetic pathway for this compound.
Isotopic Purity Analysis
The isotopic purity of this compound is a critical parameter that determines its suitability as an internal standard. High isotopic purity ensures minimal interference from the unlabeled analyte. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this analysis.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a labeled compound.
Experimental Protocol: Isotopic Purity by LC-HRMS
-
Sample Preparation: Prepare a solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile/water).
-
Chromatographic Separation: Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). A suitable reversed-phase column is used to separate this compound from any potential impurities.
-
Mass Spectrometric Analysis: Acquire the mass spectrum of the this compound peak in full scan mode. The high resolution of the instrument allows for the separation of the different isotopologues (d0 to d5).
-
Data Analysis: Integrate the peak areas of each isotopologue in the extracted ion chromatograms. The isotopic purity is calculated by expressing the peak area of the d5 isotopologue as a percentage of the sum of the peak areas of all isotopologues. Commercial sources often report an isotopic purity of ≥99% for deuterated forms (d1-d5).[2]
| Isotopologue | Expected m/z (protonated) |
| Penicillin V (d0) | 351.1015 |
| Penicillin V-d1 | 352.1078 |
| Penicillin V-d2 | 353.1141 |
| Penicillin V-d3 | 354.1204 |
| Penicillin V-d4 | 355.1267 |
| This compound | 356.1330 |
| Table 1: Expected m/z values for the protonated molecular ions of Penicillin V and its deuterated isotopologues. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used to confirm the position and extent of deuteration. In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons of the phenoxy group should be significantly diminished or absent compared to the spectrum of unlabeled Penicillin V.
Experimental Workflow for Isotopic Purity Determination
Caption: Workflow for determining the isotopic purity of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₁₃D₅N₂O₅S | [3] |
| Molecular Weight | 355.42 g/mol | [3][6] |
| Isotopic Purity (d1-d5) | ≥99% | [2] |
| Table 2: Quantitative data for this compound. |
Conclusion
The synthesis of this compound with high isotopic purity is achievable through a well-defined synthetic route involving the preparation of a deuterated side-chain precursor and its subsequent coupling to the penicillin core. Rigorous analytical characterization, primarily using high-resolution mass spectrometry, is essential to confirm the isotopic enrichment and ensure its suitability as an internal standard for quantitative bioanalytical applications. This guide provides the foundational knowledge and experimental framework for researchers and scientists working with this important analytical tool.
References
- 1. Human Metabolome Database: Showing metabocard for Penicillin V (HMDB0014561) [hmdb.ca]
- 2. caymanchem.com [caymanchem.com]
- 3. vivanls.com [vivanls.com]
- 4. Phenol-dâ (D, 98%) - Cambridge Isotope Laboratories, DLM-370-5 [isotope.com]
- 5. US2541003A - Process for reacting salts of phenols with halo-alkanoic acid compounds - Google Patents [patents.google.com]
- 6. scbt.com [scbt.com]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Penicillin V-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Penicillin V-d5, a deuterated analog of Penicillin V. This document is intended to serve as a resource for researchers and professionals involved in drug development, analytical chemistry, and pharmacokinetic studies.
Introduction
This compound is the deuterium-labeled form of Penicillin V (Phenoxymethylpenicillin), an orally active β-lactam antibiotic.[1][2] The incorporation of five deuterium atoms into the phenoxy group of the molecule makes it an ideal internal standard for the quantification of Penicillin V in biological matrices using mass spectrometry-based assays, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Its utility lies in its chemical similarity to the unlabeled analyte, allowing it to mimic the analyte's behavior during sample extraction, derivatization, and ionization, while its distinct mass allows for separate detection.[1]
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. Data is provided for both the free acid form and the more commonly supplied potassium salt.
| Property | This compound (Free Acid) | This compound (Potassium Salt) |
| Alternate Names | (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(2-phenoxy-d5-acetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid[4] | (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(phenoxy-2,3,4,5,6-d5)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, monopotassium salt[3] |
| Synonyms | 6-(Phenoxy-d5-acetamido)penicillanic Acid, Phenoxymethylpenicillin-d5, Phenospen-d5, Oracilline-d5, V-Cillin-d5[5] | Phenoxymethylpenicillin-d5 Potassium Salt[6] |
| CAS Number | 1356837-87-0[4][5] | 2699607-22-0[3][6] |
| Molecular Formula | C₁₆H₁₃D₅N₂O₅S[4][5] | C₁₆H₁₂D₅N₂O₅S • K[3] |
| Molecular Weight | 355.42 g/mol [4][5] | 393.5 g/mol [3][6] |
| Appearance | Solid[7] | A solid[3] |
| Solubility | Does not mix with water.[7] Soluble in alcohol (1:7), acetone (1:6), chloroform, and glycerol.[7] | PBS (pH 7.2): 10 mg/ml[3] |
| Purity | - | ≥99% deuterated forms (d₁-d₅)[3] |
| Storage Temperature | - | -20°C[3] |
| Stability | Considered stable.[7] Avoid reaction with oxidizing agents.[7] | ≥ 4 years at -20°C[3] |
Core Applications and Logical Relationships
This compound's primary role is as a stable isotope-labeled internal standard. The diagram below illustrates its relationship with the parent compound, Penicillin V, in analytical quantification.
Caption: Relationship between Penicillin V and its deuterated analog, this compound.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and full characterization of this compound are proprietary to manufacturers, this section outlines the general methodologies for its application and analysis, based on established procedures for Penicillin V.
Quantification of Penicillin V using LC-MS with this compound Internal Standard
This protocol describes a general workflow for the quantitative analysis of Penicillin V in a biological matrix.
Objective: To accurately determine the concentration of Penicillin V by correcting for analytical variability.
Methodology:
-
Preparation of Standards: Prepare a series of calibration standards by spiking known concentrations of Penicillin V into the blank biological matrix. A fixed, known concentration of this compound is added to each standard.
-
Sample Preparation:
-
Thaw the unknown biological samples.
-
Add a precise volume of the this compound internal standard solution to each unknown sample.
-
Perform a protein precipitation step, typically by adding a cold organic solvent like acetonitrile or methanol.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.[8]
-
Reconstitute the residue in the mobile phase for injection.[8]
-
-
LC-MS/MS Analysis:
-
Chromatography: Employ a reverse-phase HPLC column (e.g., C18) for separation.[9] The mobile phase typically consists of a gradient of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).[8][9]
-
Mass Spectrometry: Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Penicillin V and this compound are monitored.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of Penicillin V to the peak area of this compound against the concentration of the calibration standards.
-
Determine the concentration of Penicillin V in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
The workflow for this analytical process is visualized below.
Caption: General workflow for LC-MS quantification using an internal standard.
Characterization Methods
The structural integrity and identity of this compound are confirmed using standard instrumental methods for chemical characterization.[10]
-
Mass Spectrometry (MS): Confirms the molecular weight and the incorporation of deuterium atoms by showing the expected mass shift compared to the unlabeled compound. Collision-Induced Dissociation (CID) MS/MS can be used to analyze fragmentation patterns, confirming the location of the deuterium labels on the phenoxy ring.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the chemical and isomeric purity of the compound. The retention time of this compound should be nearly identical to that of unlabeled Penicillin V under the same chromatographic conditions.[9]
Stability and Storage
Proper handling and storage are critical to maintain the integrity of this compound.
-
Storage Conditions: The potassium salt of this compound should be stored at -20°C for long-term stability, where it is reported to be stable for at least four years.[2][3]
-
Chemical Stability: The compound is considered stable under recommended storage conditions.[7] It is important to avoid contact with strong oxidizing agents, which can lead to degradation.[7]
-
Solution Stability: Reconstituted solutions of Penicillin V potassium have limited stability. Studies on the non-deuterated form show that at refrigerated temperatures (4°C), it maintains potency for approximately 11-14 days, but is unstable at room temperature for less than two days.[11][12] It is recommended to prepare solutions of this compound fresh or conduct stability studies for the specific solvent and storage conditions used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. vivanls.com [vivanls.com]
- 6. This compound (potassium salt) | C16H17KN2O5S | CID 163332208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. scribd.com [scribd.com]
- 9. jocpr.com [jocpr.com]
- 10. Characterization of penicillin.pptx [slideshare.net]
- 11. Stability of penicillin V potassium in unit dose oral syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of several brands of ampicillin and penicillin V potassium oral liquids following reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenoxymethylpenicillin-d5 foundational research
An In-depth Technical Guide to the Foundational Research of Phenoxymethylpenicillin-d5
Introduction
Phenoxymethylpenicillin, commonly known as Penicillin V, is a narrow-spectrum β-lactam antibiotic used in the treatment of a variety of bacterial infections, particularly those caused by Gram-positive organisms.[1][2] It exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][3] Phenoxymethylpenicillin-d5 is the deuterated analogue of Penicillin V, where five hydrogen atoms on the phenoxy ring are replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry, due to its chemical similarity to the parent drug but distinct mass.[4][5] While deuteration can sometimes be employed to favorably alter a drug's pharmacokinetic profile—a strategy known as "deuterium switch"—the primary role of Phenoxymethylpenicillin-d5 in foundational research is as a tool for precise quantification in complex biological matrices.[6]
This guide provides a comprehensive overview of the core research concerning Phenoxymethylpenicillin-d5, including its synthesis, mechanism of action, pharmacokinetics, and the analytical methods it facilitates.
Physicochemical Properties
The key physicochemical properties of Phenoxymethylpenicillin and its deuterated form are summarized below. The primary difference is the increased molecular weight due to the five deuterium atoms.
| Property | Phenoxymethylpenicillin | Phenoxymethylpenicillin-d5 |
| Molecular Formula | C₁₆H₁₈N₂O₅S | C₁₆H₁₃D₅N₂O₅S |
| Molar Mass | 350.39 g/mol [1] | 355.42 g/mol [7] |
| Alternate Names | Penicillin V, Penicillin VK | 6-(Phenoxy-d5-acetamido)penicillanic Acid[7] |
| CAS Number | 87-08-1[1] | 1356837-87-0[7] |
Synthesis
The synthesis of penicillins, including Phenoxymethylpenicillin, is a well-established process in pharmaceutical chemistry. The core structure, 6-aminopenicillanic acid (6-APA), is acylated with a specific side chain to produce the desired penicillin derivative. For Phenoxymethylpenicillin, this side chain is phenoxyacetic acid. The synthesis of Phenoxymethylpenicillin-d5 follows the same principle, utilizing a deuterated precursor.
Experimental Protocol: Enzymatic Synthesis of Phenoxymethylpenicillin
This protocol is adapted from the enzymatic synthesis method described for Phenoxymethylpenicillin, which can be modified for the d5 analogue by substituting the acyl donor.[8]
-
Enzyme Preparation : Utilize a partially purified α-acylamino-β-lactam acylhydrolase I (ALAHase I) enzyme from Erwinia aroideae.[8]
-
Reaction Mixture : Prepare a reaction mixture containing 6-aminopenicillanic acid (6-APA) as the acyl acceptor and phenoxy-d5-acetic acid methyl ester as the acyl donor.
-
Reaction Conditions : The optimal pH for the transfer of the phenoxyacetyl group to 6-APA is 6.8.[8] The reaction is carried out at a controlled temperature.
-
Monitoring : The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) to measure the concentrations of 6-APA, the acyl donor, and the synthesized Phenoxymethylpenicillin-d5.[8]
-
Purification : Upon completion, the product is purified from the reaction mixture using standard chromatographic techniques.
Figure 1: General synthesis workflow for Phenoxymethylpenicillin-d5.
Mechanism of Action
The mechanism of action for Phenoxymethylpenicillin-d5 is identical to that of its non-deuterated counterpart. As a β-lactam antibiotic, it targets and inhibits penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis and cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1][9]
-
Binding to PBPs : Phenoxymethylpenicillin covalently binds to the active site of PBPs.[10]
-
Inhibition of Transpeptidation : This binding inactivates the PBPs, preventing the final transpeptidation step in peptidoglycan synthesis.
-
Cell Wall Disruption : The inhibition of cell wall maintenance and synthesis leads to the activation of autolytic enzymes (autolysins).
-
Bacterial Cell Lysis : The weakened cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[2][9]
Figure 2: Mechanism of action pathway for Phenoxymethylpenicillin.
Pharmacokinetics
While specific pharmacokinetic studies on Phenoxymethylpenicillin-d5 are not prevalent due to its primary use as an analytical standard, the pharmacokinetics of the parent compound, Phenoxymethylpenicillin, are well-documented. It is more acid-stable than Penicillin G, allowing for oral administration.[1]
| Parameter | Value | Reference |
| Bioavailability | 25% to 60% | [1][2] |
| Protein Binding | ~80% | [1] |
| Time to Peak Serum Conc. (tₘₐₓ) | 30-60 minutes | [1][11] |
| Elimination Half-life (t₁/₂) | 30-60 minutes | [1] |
| Metabolism | Hepatic (to inactive penicilloic acid) | [2] |
| Excretion | Primarily renal (urine) | [1][2] |
A study in healthy volunteers showed that after oral doses of 0.4g to 3g, the drug was rapidly absorbed, with peak serum concentrations reached within 0.75 hours.[12][13] The area under the curve (AUC) increased almost linearly with the dose, and urinary excretion over 10 hours accounted for 37-43% of the administered dose.[12][13] Another study found the unbound (free) serum percentage to be 23%, with a free serum half-life of 55 minutes.[14][15]
Analytical Methods and Experimental Protocols
Phenoxymethylpenicillin-d5 is crucial for the accurate quantification of Phenoxymethylpenicillin in biological samples, typically by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5][15] It serves as an internal standard to correct for variations in sample preparation and instrument response.
Experimental Protocol: LC-MS/MS Quantification of Phenoxymethylpenicillin in Human Serum
This protocol is based on established methods for analyzing penicillins in serum.[5][16]
-
Sample Preparation (Protein Precipitation) :
-
To a 100 µL aliquot of human serum, add a known concentration of Phenoxymethylpenicillin-d5 (internal standard).
-
Add 300 µL of acetonitrile to precipitate proteins.[5]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Chromatographic Separation (HPLC) :
-
Column : C18 reverse-phase column (e.g., Hypersil ODS, 30cm x 4mm).[17]
-
Mobile Phase : An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[5][17] A mobile phase of 55% methanol in water with 0.1% formic acid has been used.[5]
-
Injection Volume : 20 µL.[18]
-
-
Mass Spectrometric Detection (MS/MS) :
-
Ionization Mode : Electrospray Ionization (ESI), typically in positive mode for penicillins.[19]
-
Analysis Mode : Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.
-
MRM Transitions : Specific precursor-to-product ion transitions are monitored for both Phenoxymethylpenicillin and the Phenoxymethylpenicillin-d5 internal standard.
-
Quantification : The concentration of Phenoxymethylpenicillin is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Figure 3: Bioanalytical workflow for Phenoxymethylpenicillin quantification.
In-Vitro Activity
The antibacterial potency of Phenoxymethylpenicillin is measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium.
| Organism | MIC Value (mg/L) | Reference |
| Streptococci (clinical isolates) | 0.004 - 0.008 | [20] |
| Staphylococcus aureus | 0.016 | [20] |
| Clostridium difficile | 1 to >256 | [20] |
Phenoxymethylpenicillin-d5 is a vital tool in the foundational research and development of its parent antibiotic, Phenoxymethylpenicillin. While its own biological activity and pharmacokinetic profile are presumed to be nearly identical to the non-deuterated form, its key value lies in its application as a stable, reliable internal standard. This role enables the development of robust and accurate bioanalytical methods, such as LC-MS/MS, which are indispensable for performing the pharmacokinetic and clinical studies necessary to ensure the safe and effective use of Phenoxymethylpenicillin in treating bacterial infections.
References
- 1. Phenoxymethylpenicillin - Wikipedia [en.wikipedia.org]
- 2. medikamio.com [medikamio.com]
- 3. google.com [google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Enzymatic synthesis of phenoxymethylpenicillin using Erwinia aroideae enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Penicillin V | C16H18N2O5S | CID 6869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. medicines.org.uk [medicines.org.uk]
- 12. Pharmacokinetics of phenoxymethylpenicillin in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Exploring the Pharmacokinetics of Phenoxymethylpenicillin (Penicillin-V) in Adults: A Healthy Volunteer Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. jocpr.com [jocpr.com]
- 18. jocpr.com [jocpr.com]
- 19. lcms.cz [lcms.cz]
- 20. caymanchem.com [caymanchem.com]
Early-stage research applications of Penicillin V-d5
An In-depth Technical Guide to the Early-Stage Research Applications of Penicillin V-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillin V (Phenoxymethylpenicillin) is a widely used, orally active β-lactam antibiotic effective against many Gram-positive bacteria.[1][2] In the landscape of modern drug development and biomedical research, the ability to accurately and reliably quantify therapeutic agents and their metabolites in complex biological matrices is paramount. Stable Isotope Labeled (SIL) compounds are the gold standard for quantitative analysis using mass spectrometry. This compound, the deuterium-labeled analogue of Penicillin V, serves as a critical tool in early-stage research, offering unparalleled precision and accuracy.[3][4]
Deuterium labeling involves replacing hydrogen atoms with their heavier, stable isotope, deuterium. This substitution results in a compound that is chemically identical to the parent drug but has a higher molecular weight.[3] This mass difference is easily detectable by a mass spectrometer, making this compound an ideal internal standard for quantitative bioanalysis, pharmacokinetic studies, and metabolic profiling.[3][4] This guide details the core applications, experimental protocols, and data presentation for utilizing this compound in a research setting.
Core Application 1: Internal Standard for Quantitative Bioanalysis
The most prevalent application of this compound is as an internal standard (IS) in bioanalytical methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An ideal IS should behave identically to the analyte of interest during sample extraction, chromatographic separation, and ionization, but be distinguishable by the detector. This compound fulfills these criteria perfectly. Its deuterium labels do not significantly alter its chemical properties, ensuring it co-elutes with unlabeled Penicillin V and experiences similar matrix effects or extraction losses. However, its increased mass allows the mass spectrometer to detect it on a separate channel.
This approach corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of Penicillin V in complex matrices like plasma, serum, tissue, and milk.[5][6][7]
Data Presentation: Analytical Parameters
The following tables summarize typical parameters for an LC-MS/MS method for the quantification of Penicillin V using this compound as an internal standard.
Table 1: Mass Spectrometry Parameters (Illustrative) Note: Specific precursor and product ions should be optimized empirically.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mode | Collision Energy (eV) |
| Penicillin V | 351.1 | 160.1 | Positive ESI | 15-25 |
| This compound | 356.1 | 160.1 | Positive ESI | 15-25 |
Table 2: Chromatographic Conditions
| Parameter | Description | Source |
| Column | Accucore C18 (100 x 2.1 mm, 2.6 µm) | [7] |
| Mobile Phase A | 0.1% Formic Acid in Water | [7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [7] |
| Flow Rate | 0.5 mL/min | [7] |
| Gradient | 2% B for 1.5 min, linear increase to 50% B in 3.5 min, increase to 100% B in 1 min, hold for 1.5 min, return to 2% B for 1.5 min | [7] |
| Column Temp. | 40 °C | [7] |
| Injection Vol. | 5 µL | [7] |
Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation (for Plasma) This protocol is adapted from methodologies used for analyzing antibiotics in plasma.[7]
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard solution (concentration determined during method development).
-
Vortex mix the sample for 15 seconds.
-
Add 200 µL of a precipitation solution (e.g., Methanol with 0.1% Formic Acid) to the sample to precipitate proteins.
-
Vortex mix vigorously for 30 seconds.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Dilute the supernatant (e.g., 1:4) with an appropriate aqueous solution (e.g., Water with 0.1% Formic Acid).
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE) This protocol is a general representation based on methods for extracting penicillins from complex matrices.[8][9]
-
Spike the sample (e.g., 1 mL of diluted milk or tissue homogenate) with a known concentration of this compound internal standard.
-
Condition an SPE cartridge (e.g., C18 or a molecularly imprinted polymer) with methanol followed by water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low-percentage organic solvent mix) to remove interferences.
-
Elute the analyte and internal standard from the cartridge using a strong solvent (e.g., methanol with 1% acetic acid).[8]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 30-40 °C.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualization: Bioanalytical Workflow
References
- 1. Penicillin-v - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. What is Penicillin V used for? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Quantitative analysis of penicillins in porcine tissues, milk and animal feed using derivatisation with piperidine and stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Pharmacokinetics of Phenoxymethylpenicillin (Penicillin-V) in Adults: A Healthy Volunteer Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of an HPLC method for the determination of seven penicillin antibiotics in veterinary drugs and bovine blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Penicillin V-d5 as an Internal Standard in LC-MS/MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the quantitative analysis of Penicillin V (phenoxymethylpenicillin) in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Penicillin V-d5, is crucial for achieving accurate and precise results by compensating for matrix effects, variations in sample preparation, and instrument response.
Introduction
Penicillin V is a widely used beta-lactam antibiotic. Accurate quantification of Penicillin V in various biological samples is essential for pharmacokinetic studies, therapeutic drug monitoring, and food safety analysis. LC-MS/MS has become the preferred method for this purpose due to its high sensitivity and selectivity. The incorporation of a stable isotope-labeled internal standard, such as this compound, which co-elutes with the analyte and has nearly identical chemical and physical properties, is the gold standard for quantitative LC-MS/MS analysis. It effectively corrects for variations that can occur during sample processing and analysis, leading to highly reliable data.
Quantitative Data Summary
The following tables summarize typical performance characteristics of an LC-MS/MS method for Penicillin V using a deuterated internal standard. These values are based on published literature for similar beta-lactam antibiotics and represent expected performance.[1][2]
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Penicillin V | 0.5 - 500 | ≥ 0.995 |
Table 2: Accuracy and Precision (Quality Control Samples)
| QC Level | Nominal Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 1.5 | 95 - 105 | < 10 |
| Medium | 50 | 97 - 103 | < 8 |
| High | 400 | 98 - 102 | < 5 |
Table 3: Lower Limit of Quantification (LLOQ)
| Analyte | LLOQ (ng/mL) | Accuracy at LLOQ (%) | Precision at LLOQ (%RSD) |
| Penicillin V | 0.5 | 90 - 110 | < 15 |
Experimental Protocols
The following protocols provide a detailed methodology for the analysis of Penicillin V in a common biological matrix such as human serum.
Materials and Reagents
-
Penicillin V potassium salt (Reference Standard)
-
This compound (Internal Standard)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥ 98%)
-
Human serum (blank)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Penicillin V potassium salt and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Penicillin V by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
This protocol is suitable for serum or plasma samples.
-
Label microcentrifuge tubes for each sample, calibration standard, and quality control.
-
Add 50 µL of the appropriate sample (blank serum, calibration standard-spiked serum, or QC-spiked serum) to each tube.
-
Add 10 µL of the Internal Standard Working Solution (100 ng/mL this compound) to all tubes except the blank matrix.
-
Add 150 µL of acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject into the LC-MS/MS system.
LC-MS/MS Conditions
Table 4: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 5: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
Table 6: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Penicillin V | 351.1 | 192.0 (Quantifier) | 15 |
| 351.1 | 160.0 (Qualifier) | 20 | |
| This compound | 356.1 | 197.0 (Quantifier) | 15 |
| 356.1 | 160.0 (Qualifier) | 20 |
Note: The MRM transitions for this compound are predicted based on the structure and may require optimization.
Signaling Pathways and Logical Relationships
The core principle behind the use of a stable isotope-labeled internal standard is the direct comparison of the analyte's signal to the internal standard's signal. This ratiometric approach corrects for any loss or variation during the analytical process.
Conclusion
The described LC-MS/MS method, incorporating this compound as an internal standard, provides a robust, sensitive, and specific approach for the quantification of Penicillin V in biological matrices. The detailed protocols and expected performance characteristics serve as a valuable resource for researchers and scientists in the fields of pharmacology, drug development, and food safety. Adherence to these guidelines, with appropriate method validation, will ensure the generation of high-quality, reliable data.
References
- 1. Quantitative analysis of penicillins in porcine tissues, milk and animal feed using derivatisation with piperidine and stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Quantitative Analysis of Penicillin V using Penicillin V-d5 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillin V (Phenoxymethylpenicillin) is a widely used, orally administered β-lactam antibiotic effective against a range of Gram-positive bacteria. Accurate and sensitive quantification of Penicillin V in various biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring food safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as Penicillin V-d5, is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[1][2]
This document provides a detailed protocol for the quantitative analysis of Penicillin V in biological samples using this compound as an internal standard by LC-MS/MS.
Principle
The method is based on the principle of stable isotope dilution analysis. A known amount of this compound, which is chemically identical to Penicillin V but has a higher mass due to the incorporation of five deuterium atoms, is added to the sample at the beginning of the sample preparation process.[1][2] Both the analyte (Penicillin V) and the internal standard (this compound) are co-extracted and analyzed by LC-MS/MS. The ratio of the peak area of Penicillin V to that of this compound is used to calculate the concentration of Penicillin V in the sample. This approach effectively compensates for any analyte loss during sample preparation and variations in ionization efficiency in the mass spectrometer.
Materials and Reagents
-
Analytes: Penicillin V potassium salt (≥98% purity)
-
Internal Standard: this compound potassium salt (≥98% purity, ≥99% deuterated forms)[3]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Chemicals: Ammonium acetate (analytical grade)
-
Solid Phase Extraction (SPE) Cartridges: Oasis HLB or equivalent
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Penicillin V potassium salt and this compound potassium salt in a 1:1 (v/v) mixture of water and acetonitrile to obtain individual stock solutions of 1 mg/mL. Store these solutions at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions of Penicillin V by serially diluting the primary stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound by diluting its primary stock solution to a final concentration of, for example, 1 µg/mL.
Sample Preparation (Protein Precipitation)
This protocol is suitable for plasma or serum samples.
-
Sample Aliquoting: Take 100 µL of the plasma or serum sample.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution to the sample.
-
Protein Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid to the sample.
-
Vortexing: Vortex the mixture for 15 seconds.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Dilution: Dilute the supernatant 1:4 with water containing 0.1% formic acid before injection into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system |
| Column | Shim-pack VP-ODS (2.0 mm I.D. x 150 mm L) or equivalent C18 reversed-phase column[4] |
| Mobile Phase A | 10 mM ammonium acetate in water with 0.1% formic acid[4] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 5% B, hold for 1 min, ramp to 80% B over 11 min, hold for 3 min, and re-equilibrate at 5% B.[4] |
| Flow Rate | 0.2 mL/min[4] |
| Column Temperature | 40°C[4] |
| Injection Volume | 50 µL[4] |
Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Capillary Voltage | +4.5 kV[4] |
| Source Temperature | 120°C |
| Desolvation Temperature | 300°C |
| Nebulizing Gas Flow | 4.5 L/min[4] |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
Data Presentation
MRM Transitions
Multiple Reaction Monitoring (MRM) is used for the selective detection and quantification of Penicillin V and this compound. The precursor ions ([M+H]⁺) are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Penicillin V | 351.1 | 160.1 | 15-25 |
| 191.1 | 10-20 | ||
| This compound | 356.1 | 160.1 | 15-25 |
| 196.1 | 10-20 |
Note: Collision energies should be optimized for the specific instrument used.
Quantitative Data Summary
The following table summarizes typical performance characteristics of LC-MS/MS methods for the quantification of Penicillin V.
| Parameter | Typical Value Range |
| Limit of Detection (LOD) | 0.1 - 5 µg/kg |
| Limit of Quantification (LOQ) | 0.25 - 10 µg/kg |
| Linearity (R²) | > 0.99 |
| Recovery | 85% - 115% |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
These values are indicative and may vary depending on the specific matrix, instrumentation, and protocol used.
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the analytical workflow for the quantification of Penicillin V using this compound as an internal standard.
References
Application Note: Quantitative Analysis of Phenoxymethylpenicillin (Penicillin V) in Human Plasma Using a Stable Isotope-Labeled Internal Standard (Penicillin V-d5) by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenoxymethylpenicillin, commonly known as Penicillin V, is a widely used, narrow-spectrum β-lactam antibiotic effective against many Gram-positive bacteria.[1][2] It is administered orally due to its stability in gastric acid.[2][3][4] Accurate quantification of Penicillin V in biological matrices like plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring optimal dosing strategies.[2][3]
This application note details a robust and sensitive method for the quantitative analysis of Penicillin V in human plasma. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates Penicillin V-d5, a stable isotope-labeled (SIL) internal standard, for accurate and precise quantification. The use of a SIL internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response.[5]
Experimental Protocols
Materials and Reagents
-
Standards: Penicillin V (Phenoxymethylpenicillin) and this compound were sourced from a reputable chemical supplier.
-
Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water were used.[6]
-
Additives: Formic acid (reagent grade).
-
Plasma: Blank human plasma, free of Penicillin V, was obtained from a certified biobank.
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, SPE cartridges (e.g., Oasis HLB) if required, HPLC vials.[7][8]
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Penicillin V and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C or -80°C. These solutions are typically stable for at least six months under these conditions.[7]
-
Working Standard Solutions: Prepare intermediate working standard solutions by serially diluting the Penicillin V stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
The following protocol describes a protein precipitation method, which is a straightforward and effective technique for sample cleanup in plasma.[9]
-
Aliquot: Transfer 100 µL of human plasma sample (blank, calibration standard, or unknown) into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube and vortex briefly.[9]
-
Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.[9]
-
Vortex & Centrifuge: Vortex the mixture vigorously for 30 seconds, followed by centrifugation at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Dilute & Transfer: Carefully collect the supernatant and dilute it 1:4 with water containing 0.1% formic acid. Transfer the final extract to an HPLC vial for analysis.[9]
Caption: A flowchart of the protein precipitation protocol for plasma samples.
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
HPLC System: Shimadzu LC-20AD or equivalent.[7]
-
Mass Spectrometer: AB Sciex API 4000 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]
-
LC Column: Accucore C18, 100 x 2.1 mm, 2.6 µm particle size, or equivalent.[9]
-
Autosampler Temperature: 10°C.[7]
Table 1: HPLC Gradient Conditions
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) |
|---|---|---|---|
| 0.0 - 1.5 | 98 | 2 | 0.5 |
| 1.5 - 5.0 | 50 | 50 | 0.5 |
| 5.0 - 6.0 | 0 | 100 | 0.5 |
| 6.0 - 7.5 | 0 | 100 | 0.5 |
| 7.5 - 9.0 | 98 | 2 | 0.5 |
Mobile Phase A: 0.1% Formic Acid in Water[9] Mobile Phase B: 0.1% Formic Acid in Acetonitrile[9]
Table 2: Mass Spectrometer Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | +4500 V |
| Nebulizing Gas | 4.5 L/min |
| Source Temperature | 200 °C |
| Dwell Time | 150 ms |
| Collision Gas | Nitrogen |
Table 3: MRM Transitions for Penicillin V and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Penicillin V | 351.1 | 160.1 | 15 |
| This compound | 356.1 | 160.1 | 15 |
(Note: Specific m/z values and collision energies should be optimized for the instrument used.)
Data Presentation and Quantitative Analysis
The concentration of Penicillin V in unknown samples is determined by creating a calibration curve. This is achieved by plotting the peak area ratio of Penicillin V to the this compound internal standard against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically applied.
Caption: Logical diagram illustrating the principle of internal standard quantification.
Method Validation Summary
The method should be validated according to regulatory guidelines to ensure its reliability for bioanalytical applications. Key validation parameters are summarized below based on typical performance for similar assays.[8][11]
Table 4: Typical Method Validation Performance
| Validation Parameter | Typical Result |
|---|---|
| Linearity Range | 0.1 - 32 mg/L[3][9] |
| Correlation Coefficient (r²) | > 0.995[12] |
| Lower Limit of Quantification (LLOQ) | 0.1 mg/L[2][3] |
| Intra-day Precision (RSD%) | < 15%[12] |
| Inter-day Precision (RSD%) | < 15%[12] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[9] |
| Recovery | 85% - 115%[8] |
Conclusion
This application note provides a comprehensive protocol for the quantitative determination of Penicillin V in human plasma using LC-MS/MS with a deuterated internal standard. The described method, involving a simple protein precipitation step and a rapid LC gradient, is sensitive, specific, and accurate. The use of this compound ensures high-quality data suitable for demanding research and clinical applications.
References
- 1. Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Pharmacokinetics of Phenoxymethylpenicillin (Penicillin-V) in Adults: A Healthy Volunteer Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. drugs.com [drugs.com]
- 5. texilajournal.com [texilajournal.com]
- 6. jocpr.com [jocpr.com]
- 7. fda.gov [fda.gov]
- 8. Development and validation of an HPLC method for the determination of seven penicillin antibiotics in veterinary drugs and bovine blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. lcms.cz [lcms.cz]
- 11. Development and validation of an HPLC method for the determination of penicillin antibiotics residues in bovine muscle according to the European Union Decision 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of penicillins in porcine tissues, milk and animal feed using derivatisation with piperidine and stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantification of Penicillin V in Environmental Samples Using a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals involved in environmental monitoring and pharmaceutical analysis.
Introduction The widespread use of antibiotics like Penicillin V has led to their emergence as environmental contaminants, primarily through wastewater and agricultural runoff.[1] The presence of these compounds in the environment, even at trace levels, raises concerns about the development of antibiotic-resistant bacteria.[1][2] Accurate and reliable quantification of Penicillin V in complex environmental matrices such as water and soil is crucial for assessing its environmental fate and potential risks.
This application note details a robust analytical method for the determination of Penicillin V in environmental samples using Penicillin V-d5 as a stable isotope-labeled internal standard.[3][4] The method employs Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection and quantification.[5][6] The use of this compound corrects for variability in sample preparation and potential matrix effects, ensuring high accuracy and precision.[3][7]
Principle of Isotope Dilution Mass Spectrometry The core of this method is the isotope dilution technique. This compound is chemically identical to Penicillin V but contains five deuterium atoms, making it heavier.[3] A precise amount of this compound is added (spiked) into each sample at the beginning of the preparation process. During sample extraction, cleanup, and analysis, any loss of the target analyte (Penicillin V) will be accompanied by a proportional loss of the internal standard (this compound). The LC-MS/MS system measures the ratio of the response of the native Penicillin V to the deuterated this compound. This ratio is used to calculate the exact concentration of Penicillin V in the original sample, compensating for recovery losses and signal suppression or enhancement caused by the sample matrix.
Caption: Principle of Isotope Dilution using this compound.
Experimental Protocols
Materials and Reagents
-
Standards: Penicillin V potassium salt (analytical standard), this compound potassium salt (internal standard).[3]
-
Solvents: LC-MS grade methanol, acetonitrile, and water.[8]
-
Reagents: Formic acid, ammonium acetate, hydrochloric acid.[8][9]
-
SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges, 6 mL, 500 mg (or equivalent).[9][10]
-
Equipment: LC-MS/MS system (e.g., Agilent 1290 Infinity II LC coupled to a G6470A Triple Quadrupole MS), SPE vacuum manifold, analytical balance, centrifuge, vortex mixer.[8]
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Penicillin V and this compound standards separately in 10 mL of HPLC-grade water. Penicillins are more stable in aqueous solutions.[9]
-
Working Standard Mixture (10 µg/mL): Prepare a mixed solution containing Penicillin V from the primary stock.
-
Internal Standard (IS) Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution with HPLC-grade water to a final concentration of 1 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250 ng/mL) by diluting the working standard mixture. Spike each calibration standard with the IS spiking solution to achieve a constant final concentration of this compound (e.g., 50 ng/mL).
Protocol for Water Sample Analysis
Caption: Experimental workflow for water sample analysis.
-
Filtration: Filter water samples (e.g., 500 mL) through a 0.7 µm glass fiber filter to remove suspended solids.[10]
-
Acidification: Adjust the sample pH to approximately 2.5-3.0 with hydrochloric acid to ensure Penicillin V is in a suitable form for extraction.[9]
-
Spiking: Add a precise volume of the this compound internal standard spiking solution to the sample and mix thoroughly.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition an Oasis HLB cartridge by passing 10 mL of methanol followed by 10 mL of acidified HPLC water (pH 2.5).[9]
-
Loading: Pass the entire water sample through the conditioned cartridge at a flow rate of 1-2 mL/min.[9]
-
Washing: Wash the cartridge with 5 mL of HPLC water to remove interferences.
-
Elution: Elute the retained analytes (Penicillin V and this compound) with 10 mL of methanol.
-
-
Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial LC mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol for Soil and Sediment Sample Analysis
Caption: Experimental workflow for soil sample analysis.
-
Sample Preparation: Air-dry soil or sediment samples and sieve them (e.g., 2 mm) to ensure homogeneity.
-
Extraction:
-
Weigh 5 g of the prepared soil into a centrifuge tube.
-
Spike the sample with a precise volume of the this compound internal standard.
-
Add 20 mL of an extraction solvent, such as acetonitrile/water (50:50, v/v) acidified to pH 2.8.[10]
-
Vortex vigorously for 1 minute, followed by ultrasonication for 15 minutes.
-
Centrifuge the sample (e.g., 4000 rpm for 10 min) and collect the supernatant.[5]
-
-
Cleanup:
-
Dilute the collected supernatant with water so that the final concentration of the organic solvent is less than 5%.[10]
-
Perform Solid-Phase Extraction (SPE) on the diluted extract as described in steps 4-6 of the water analysis protocol.
-
Data and Results
LC-MS/MS Conditions
Analysis is performed using an LC-MS/MS system in Multiple Reaction Monitoring (MRM) mode. The electrospray ionization (ESI) source is typically operated in positive ion mode.
Table 1: Example LC-MS/MS Parameters
| Parameter | Setting |
|---|---|
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Ionization Mode | ESI Positive |
| Analyte | MRM Transition (m/z) |
| Penicillin V | 351.1 -> 160.1 |
| this compound | 356.1 -> 160.1 |
Note: MRM transitions are illustrative and should be optimized for the specific instrument used.
Method Performance
The described method provides excellent sensitivity and reliability for the quantification of Penicillin V in environmental samples. The quantitative data below are representative of typical method performance.
Table 2: Summary of Method Performance Characteristics
| Parameter | Water Samples | Soil Samples |
|---|---|---|
| Linearity Range | 0.5 - 200 ng/L | 0.1 - 50 µg/kg |
| Correlation (R²) | > 0.995 | > 0.992 |
| Limit of Quantification (LOQ) | 2 - 24 ng/L[11] | ~0.5 µg/kg |
| Average Recovery (%) | 85 - 115%[8][12] | 75 - 110%[5] |
| RSD (%) | < 15% | < 20% |
Conclusion This application note provides a comprehensive protocol for the sensitive and accurate analysis of Penicillin V in diverse environmental matrices. The combination of Solid-Phase Extraction and LC-MS/MS, critically supported by the use of this compound as an internal standard, offers a robust workflow for environmental monitoring. This method effectively overcomes challenges posed by complex sample matrices and low analyte concentrations, making it an invaluable tool for researchers and professionals in environmental science and drug development.
References
- 1. Analytical methods usedfor the determination of penicillin [openaccess.marmara.edu.tr]
- 2. academic.oup.com [academic.oup.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Environmental Footprint of Antibiotics: A Multi-Source Investigation of Wastewater Systems in UAE [mdpi.com]
- 7. fda.gov [fda.gov]
- 8. agilent.com [agilent.com]
- 9. An optimized SPE-LC-MS/MS method for antibiotics residue analysis in ground, surface and treated water samples by response surface methodology- central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. MIL-53(Al)-MOF sorbents in dispersive micro-solid phase extraction of penicillins from water [repository.up.ac.za]
Standard Operating Procedure for Penicillin V-d5 Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe and effective handling of Penicillin V-d5. This compound is the deuterated form of Penicillin V, a β-lactam antibiotic. It is commonly used as an internal standard in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)[1][2].
Safety and Handling
Proper safety precautions are essential when handling this compound to avoid personal exposure and contamination.
1.1 Personal Protective Equipment (PPE) Always wear appropriate PPE when handling this compound. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn to prevent skin contact.[3][4] Care should be taken when removing gloves to avoid skin contamination.[3]
-
Eye Protection: Safety glasses with side shields or chemical goggles are required.[3][5] For larger quantities or when there is a risk of splashing, a face shield is recommended.[3]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.[3][4]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator should be used.[3][5] Work in a well-ventilated area, preferably in a fume hood.[5]
1.2 Spill and Emergency Procedures In the event of a spill, follow these procedures:
-
Minor Spills:
-
Major Spills:
1.3 First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[5] If irritation or an allergic reaction occurs, seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek medical attention.[5]
Storage and Stability
Proper storage is crucial to maintain the integrity and stability of this compound.
2.1 Storage Conditions
-
Temperature: Store this compound at -20°C for long-term storage.[1][6]
-
Container: Keep the container tightly closed and store in a dry, well-ventilated place.[5]
-
Incompatibilities: Avoid contact with oxidizing agents.[3]
2.2 Stability
-
Solid Form: When stored correctly, solid this compound is stable for at least 4 years.[1]
-
In Solution: The stability of penicillins in solution is limited. Stock solutions of penicillins are guaranteed stable for only 3 months when stored at -18°C.[7] It is recommended to prepare fresh solutions for analysis.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₃D₅N₂O₅S | [8] |
| Molecular Weight | 355.42 g/mol | [8] |
| Purity | ≥99% deuterated forms (d₁-d₅) | [1] |
| Solubility (PBS, pH 7.2) | 10 mg/mL | [1] |
| Storage Temperature | -20°C | [1][6] |
| Stability (Solid) | ≥ 4 years | [1] |
Experimental Protocol: Quantification of Penicillin V using this compound as an Internal Standard by LC-MS/MS
This protocol outlines a general procedure for the quantification of Penicillin V in a biological matrix (e.g., plasma, tissue homogenate) using this compound as an internal standard. This method is based on common practices for antibiotic residue analysis.[9][10][11]
4.1 Materials and Reagents
-
Penicillin V potassium salt (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (or other appropriate mobile phase modifier)
-
Phosphate buffer
-
Solid-phase extraction (SPE) cartridges (if necessary for sample cleanup)
4.2 Preparation of Stock and Working Solutions
-
Penicillin V Stock Solution (1 mg/mL): Accurately weigh and dissolve Penicillin V potassium salt in a 1:1 mixture of water and acetonitrile.[12] Store at -20°C.[12]
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a 1:1 mixture of water and acetonitrile. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Penicillin V stock solution with the appropriate solvent to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL).
4.3 Sample Preparation
-
Spiking: To an aliquot of the biological matrix (e.g., 100 µL of plasma), add a known volume of the internal standard working solution.
-
Protein Precipitation/Extraction: Add a protein precipitating agent, such as acetonitrile, to the sample. Vortex and centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE) (Optional): For complex matrices, an SPE cleanup step may be necessary to remove interferences.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.
4.4 LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Select specific precursor-to-product ion transitions for both Penicillin V and this compound.
-
4.5 Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Penicillin V to this compound against the concentration of the Penicillin V standards.
-
Determine the concentration of Penicillin V in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. content.labscoop.com [content.labscoop.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. Quantitative analysis of penicillins in porcine tissues, milk and animal feed using derivatisation with piperidine and stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
Application Note: Preparation of Penicillin V-d5 Solution for Analytical Standards
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation of Penicillin V-d5 solutions for use as an internal standard in quantitative analytical applications, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound (Phenoxymethylpenicillin-d5) is a deuterated analog of Penicillin V, a widely used β-lactam antibiotic.[1][2] Due to its structural similarity and mass difference, it is an ideal internal standard for the quantification of Penicillin V in various biological and environmental matrices.[1][3] The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability arising from sample preparation, matrix effects, and instrument response, thereby ensuring the accuracy and precision of results.[4] This protocol outlines the systematic preparation of stock, intermediate, and working standard solutions of this compound.
Physicochemical Properties and Solubility
Accurate preparation of standard solutions begins with a clear understanding of the analyte's properties. This compound is typically supplied as a potassium salt, which is a solid at room temperature.[1]
Table 1: Physicochemical Properties of this compound Potassium Salt
| Property | Value | Reference |
|---|---|---|
| Formal Name | (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(phenoxy-2,3,4,5,6-d₅)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, monopotassium salt | [1] |
| CAS Number | 2699607-22-0 | [1] |
| Molecular Formula | C₁₆H₁₂D₅N₂O₅S • K | [1] |
| Formula Weight | 393.5 g/mol | [1] |
| Purity | ≥99% deuterated forms (d₁-d₅) | [1] |
| Formulation | Solid |[1] |
The choice of solvent is critical for complete dissolution and stability.
Table 2: Solubility Data for this compound Potassium Salt
| Solvent | Solubility | Reference |
|---|---|---|
| PBS (pH 7.2) | 10 mg/mL | [1] |
| Acetonitrile/Water (50:50, v/v) | Suitable for stock solutions of related compounds | [5][6] |
| Methanol | Soluble | |
| Alcohol (Ethanol) | Soluble | [7] |
| Acetone | Soluble |[7] |
Experimental Workflow
The overall process involves the careful weighing of the solid standard, preparation of a concentrated stock solution, and subsequent serial dilutions to achieve the desired working concentration.
Caption: Workflow for the preparation of this compound analytical standard solutions.
Detailed Protocols
4.1. Materials and Equipment
-
This compound potassium salt analytical standard
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Class A volumetric flasks (e.g., 5 mL, 10 mL, 50 mL)
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Calibrated micropipettes
-
Polypropylene or glass vials for storage
-
Ultrasonic bath
-
Vortex mixer
4.2. Safety Precautions
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Penicillins can be sensitizers and may cause allergic reactions.[8]
-
Refer to the material safety data sheet (MSDS) for comprehensive safety information.
4.3. Protocol 1: Preparation of 1.0 mg/mL Stock Solution
-
Equilibration: Allow the container of this compound potassium salt to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.[9]
-
Weighing: Accurately weigh approximately 5 mg of the standard into a clean weighing vessel.
-
Dissolution: Quantitatively transfer the weighed solid to a 5 mL Class A volumetric flask. Add approximately 3 mL of a 50:50 (v/v) acetonitrile/water solution.
-
Mixing: Gently swirl the flask to dissolve the solid. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Final Dilution: Once the solid is fully dissolved and the solution has returned to room temperature, dilute to the 5 mL mark with the 50:50 acetonitrile/water solvent. Cap the flask and invert it 10-15 times to ensure homogeneity.
4.4. Protocol 2: Preparation of 10 µg/mL Intermediate Solution
-
Pipetting: Using a calibrated micropipette, transfer 500 µL of the 1.0 mg/mL stock solution into a 50 mL Class A volumetric flask.
-
Dilution: Dilute to the 50 mL mark with the 50:50 acetonitrile/water solvent.
-
Mixing: Cap the flask and invert it 10-15 times to ensure the solution is thoroughly mixed.
4.5. Protocol 3: Preparation of 100 ng/mL Working Solution
-
Pipetting: Transfer 1.0 mL of the 10 µg/mL intermediate solution into a 10 mL Class A volumetric flask.
-
Dilution: Dilute to the 10 mL mark with the appropriate initial mobile phase or sample diluent for your analytical method.
-
Mixing: Cap and invert the flask multiple times to mix. This working solution is now ready to be used for spiking into calibration standards and unknown samples.
Storage and Stability
Proper storage is essential to maintain the integrity of the standard solutions. Cross-contamination and degradation from improper handling or storage can compromise analytical results.
Table 3: Storage and Stability Recommendations
| Standard Type | Storage Temperature | Recommended Duration | Notes |
|---|---|---|---|
| Solid Standard | -20°C | ≥ 4 years | Store in the original, tightly sealed container, protected from light and moisture.[1][3][9] |
| Stock Solution (1.0 mg/mL) | -20°C to -80°C | 1 to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[2] Storing at -80°C may extend stability.[2][4] |
| Intermediate & Working Solutions | 2°C to 8°C (Refrigerator) | ≤ 24 hours | For daily use. Prepare fresh from stock/intermediate solutions for best results.[4] |
| In Autosampler | 4°C | Up to 24 hours | Penicillin solutions show good stability in a cooled autosampler over a 24-hour period.[10] |
Note: The stability of solutions can be solvent and concentration-dependent. It is recommended to perform in-house stability studies to confirm shelf-life under specific laboratory conditions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. Use & Storage of Reference Standards | USP [usp.org]
- 10. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01816D [pubs.rsc.org]
Troubleshooting & Optimization
Troubleshooting poor signal with Penicillin V-d5 standard
Welcome to the Technical Support Center for Penicillin V-d5. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve issues related to poor signal intensity during your analytical experiments.
FAQ 1: Why am I observing a low or inconsistent signal for my this compound internal standard?
A poor signal from your this compound standard can originate from several factors, ranging from the integrity of the standard itself to issues with the LC-MS system. Common causes include degradation of the standard, suboptimal sample preparation, matrix effects, or instrument-related problems.[1][2] A systematic approach is crucial to identify and resolve the issue.
Below is a troubleshooting workflow to help you diagnose the root cause of a poor signal.
Caption: Troubleshooting Workflow for Poor this compound Signal.
FAQ 2: How can I be sure my this compound standard is stable?
Improper storage or handling is a primary cause of standard degradation. Penicillins are known to be sensitive, and deuterated standards can sometimes exhibit different stability profiles compared to their non-labeled counterparts.[3][4][5]
Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life | Notes |
| Solid Powder | -20°C | ≥ 4 years[6] | Keep in a tightly sealed container. |
| Stock Solution | -80°C | 6 months[7] | Aliquot to prevent repeated freeze-thaw cycles.[7] |
| Stock Solution | -20°C | 1 month[7] | Sealed storage, away from moisture.[7] |
Protocol: Verifying Standard Integrity
-
Prepare a Fresh Stock Solution: Prepare a new stock solution from the solid powder according to the protocol below.
-
Analyze Directly: Dilute the fresh stock solution to a working concentration and inject it directly into the LC-MS system (bypassing the column if necessary) to confirm that the instrument can detect it.
-
Compare Signals: Compare the signal intensity of the newly prepared standard with an aliquot of your working standard. A significant decrease in the signal from the working standard suggests degradation.
FAQ 3: What is the correct way to prepare a this compound stock solution?
Accurate preparation is critical for reliable quantification. Using the wrong solvent or procedure can lead to solubility issues or degradation. This compound is soluble in PBS (pH 7.2) at 10 mg/mL.[6]
Protocol: Stock Solution Preparation (1 mg/mL)
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the required amount of the standard.
-
Dissolution: Dissolve the solid in a suitable solvent. For LC-MS applications, a mixture of water and acetonitrile (1:1, v/v) is often effective.[8]
-
Vortex & Sonicate: Vortex the solution for 1 minute. If necessary, sonicate for 5 minutes to ensure complete dissolution.
-
Storage: Transfer the stock solution into amber glass vials and store at -80°C for long-term use or -20°C for short-term use.[7]
FAQ 4: Could matrix effects be suppressing my internal standard's signal?
Yes. Matrix effects, which occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte or internal standard, are a common issue in LC-MS analysis.[1] Even stable isotope-labeled (SIL) standards like this compound are not immune to these effects.[1][4] Ion suppression can occur if the standard and a matrix component have slightly different retention times, causing them to experience different ionization conditions in the MS source.[4]
Caption: Relationship between poor signal and its potential root causes.
Protocol: Assessing Matrix Effects
-
Prepare Three Sample Sets:
-
Set A: Standard prepared in the mobile phase or a clean solvent.
-
Set B: Blank matrix extract (e.g., plasma, urine) spiked with the standard post-extraction.
-
Set C: Standard added to the matrix before the extraction process.
-
-
Analyze and Compare: Analyze all three sets using your LC-MS method.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Calculate Recovery:
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
FAQ 5: What are the optimal LC-MS/MS parameters for Penicillin V analysis?
While optimal parameters are instrument-dependent, published methods provide a good starting point. Below is a summary of typical parameters used for Penicillin V and related compounds.
Typical LC-MS/MS Parameters for Penicillin V Analysis
| Parameter | Typical Value / Condition | Source |
| LC Column | Reversed-phase C18 (e.g., Shim-pack VP-ODS) | [9] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Methanol or Acetonitrile with 0.1% Formic Acid | [10][11] |
| Flow Rate | 0.2 - 0.4 mL/min | [9][10] |
| Column Temp | 25°C - 40°C | [9][10] |
| Ionization Mode | ESI Positive or Negative | [9][12] |
| MRM Transitions | Instrument dependent. For Penicillin V (unlabeled), a common precursor ion is m/z 351.1. Product ions would need to be optimized. For this compound (C₁₆H₁₃D₅N₂O₅S), the precursor ion would be approximately m/z 356.1. | [13] |
| Source Temp | 120°C - 300°C | [12] |
| Capillary Voltage | 2.6 kV - 5.0 kV | [10][12] |
Note: It is crucial to optimize these parameters, especially the MRM transitions (precursor/product ions) and collision energy, on your specific instrument for maximum sensitivity.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. waters.com [waters.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 9. lcms.cz [lcms.cz]
- 10. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01816D [pubs.rsc.org]
- 11. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]
- 12. Quantitative analysis of penicillins in porcine tissues, milk and animal feed using derivatisation with piperidine and stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Penicillin V-d5 stability issues in biological matrices
Answering the complex challenges of bioanalysis, this Technical Support Center provides essential guidance on the stability of Penicillin V-d5 in biological matrices. Designed for researchers, scientists, and drug development professionals, this resource offers detailed troubleshooting, frequently asked questions, and established experimental protocols to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a deuterated form of Penicillin V, a β-lactam antibiotic. In analytical chemistry, specifically in mass spectrometry-based methods like LC-MS/MS, it serves as an ideal internal standard for the quantification of Penicillin V.[1][2] The incorporation of deuterium atoms increases its mass, allowing it to be distinguished from the non-labeled Penicillin V, while maintaining nearly identical chemical and physical properties, which is crucial for accurate sample analysis.
Q2: What are the primary stability concerns for this compound in biological matrices?
The main stability concern for this compound, like its non-deuterated counterpart, is the hydrolysis of its β-lactam ring.[3][4] This degradation can be influenced by several factors within biological matrices such as plasma, serum, or urine, including:
-
pH: The rate of hydrolysis is dependent on the pH of the matrix.[3]
-
Enzymatic Activity: The presence of β-lactamase enzymes, which may originate from bacterial contamination, can rapidly degrade the molecule.[4][5]
-
Temperature: Higher temperatures accelerate the degradation process.[6][7]
Q3: How should I store stock solutions of this compound?
For long-term stability, solid this compound should be stored at -20°C, where it can be stable for at least four years.[1] Once prepared, stock solutions in an appropriate solvent should be stored at -80°C for up to 6 months or at -20°C for up to one month to minimize degradation.[2][8]
Q4: What are the recommended storage conditions for biological samples (plasma, serum) containing this compound?
To ensure sample integrity, biological matrices should be handled promptly and at low temperatures.
-
Short-Term: Samples should be placed on ice immediately after collection and processed as quickly as possible. For many β-lactams, stability on ice can be maintained for up to 24 hours.[9] Storage at room temperature is not recommended as significant degradation can occur within 24 hours.[6]
-
Long-Term: For long-term storage, plasma and serum samples should be frozen and maintained at -80°C. At this temperature, most β-lactam antibiotics are stable for at least 6 to 12 months.[9][10] Storage at -20°C is not advisable for periods longer than a few days, as significant degradation has been observed after one month for some β-lactams.[10]
Troubleshooting Guide
Q1: I am observing low or inconsistent recovery of this compound from my plasma samples. What could be the cause?
Low and variable recovery is often a direct result of analyte degradation during sample handling and processing.
-
Pre-analytical Temperature: Were the samples immediately cooled after collection? Penicillins can degrade significantly at room temperature.[6] Ensure blood samples are collected in pre-chilled tubes and placed on ice.
-
Processing Time: How long did it take to process the blood and harvest the plasma? Delays can lead to degradation. Plasma should be separated from whole blood as soon as possible, preferably in a refrigerated centrifuge.
-
Freeze-Thaw Cycles: Have the samples undergone multiple freeze-thaw cycles? Repeated freezing and thawing can compromise the stability of β-lactam antibiotics. It is recommended to aliquot samples into single-use volumes before freezing.
Q2: My results show high variability between replicate samples. What steps can I take to improve precision?
High variability often points to inconsistent sample handling or processing steps.
-
Standardize Timings: Ensure that the time from sample collection to freezing is consistent for all samples, including calibration standards and quality controls.
-
Control Temperature: Use a controlled temperature environment (e.g., ice bath, refrigerated autosampler) for all sample preparation steps. Extracted samples kept in a refrigerated autosampler (4°C) have shown good stability over 24 hours.[6]
-
Homogeneity: Ensure samples are thoroughly but gently mixed after thawing and before extraction to guarantee homogeneity.
Q3: Could the type of collection tube (e.g., anticoagulant) affect the stability of this compound?
While the primary factors for penicillin stability are temperature and time, the choice of anticoagulant could potentially have an effect, although it is generally considered less critical than pre-analytical handling. For some β-lactams, stability in EDTA- and citrate-anticoagulated plasma has been found to be similar.[10] However, it is always best practice to validate stability in the specific matrix and collection tubes used for your study.
Data Presentation: Stability of β-Lactam Antibiotics
The following table summarizes stability data for various β-lactam antibiotics in human plasma under different storage conditions. This data, while not exclusively for this compound, provides a strong indication of the expected stability profile for this class of compounds.
| Antibiotic Class | Condition | Duration | Stability (% Recovery) | Reference |
| Penicillins | Room Temp. (Serum) | 24 hours | 45-55% (Significant Degradation) | [6] |
| Benzylpenicillin | On Ice (Plasma) | 24 hours | Stable (85-115%) | [9] |
| Benzylpenicillin | 4-6°C (Plasma) | 24 hours | Stable (85-115%) | [9] |
| Multiple β-Lactams | -20°C (Plasma) | 1 month | Important Degradation Observed | [10] |
| Multiple β-Lactams | -80°C (Plasma) | 6 months | Stable | [9][10] |
| Multiple β-Lactams | -80°C (Plasma) | 12 months | Stable | [9] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation for LC-MS/MS Analysis
This protocol outlines a common method for extracting Penicillin V and its internal standard, this compound, from human plasma via protein precipitation.
Materials:
-
Human plasma samples (stored at -80°C)
-
This compound internal standard (IS) working solution
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Refrigerated microcentrifuge (4°C)
-
Vortex mixer
Procedure:
-
Thaw plasma samples on ice until just thawed.
-
In a clean microcentrifuge tube, add 100 µL of the plasma sample.
-
Spike the sample with 10 µL of the this compound IS working solution and briefly vortex.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[11]
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 2: Assessment of Short-Term Stability in Plasma
This protocol describes an experiment to determine the stability of this compound in plasma at room temperature and refrigerated conditions.
Procedure:
-
Prepare quality control (QC) samples by spiking blank human plasma with known concentrations of this compound (e.g., low, mid, and high concentrations).
-
Divide the QC samples for each concentration into sets for each time point and temperature condition to be tested (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the T=0 samples immediately following the sample preparation protocol described above. This will serve as the baseline concentration.
-
Store the remaining sets of QC samples at the desired temperatures (e.g., room temperature ~22°C and refrigerated ~4°C).
-
At each designated time point, remove a set of samples from each temperature condition, process them using the established extraction protocol, and analyze them by LC-MS/MS.
-
Calculate the percentage of the initial concentration remaining at each time point. The analyte is considered stable if the mean concentration is within ±15% of the baseline (T=0) value.
Visualizations
The following diagrams illustrate key workflows and decision-making processes relevant to the analysis of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Penicillin V | C16H18N2O5S | CID 6869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cetjournal.it [cetjournal.it]
- 5. Enzyme-catalyzed biodegradation of penicillin fermentation residues by β-lactamase OtLac from Ochrobactrum tritici - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Penicillin V-d5 Sample Extraction
Welcome to the technical support center for Penicillin V-d5 sample extraction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the recovery of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low this compound recovery during sample extraction?
Low recovery of this compound, an internal standard, can stem from several factors throughout the experimental workflow. The fundamental assumption of using an internal standard is that it behaves identically to the analyte (Penicillin V) and that any sample loss will affect both proportionally[1]. Key causes for low recovery include:
-
Analyte Instability: Penicillin V is susceptible to degradation under certain conditions. The beta-lactam ring in its structure can be hydrolyzed, leading to a complete loss of its characteristic structure.[2] This degradation is often influenced by pH, temperature, and the presence of certain enzymes or metal ions.[2][3]
-
Suboptimal Extraction Parameters: The efficiency of both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) is highly dependent on parameters like pH, the choice of organic solvent, and the sample-to-solvent volume ratio.[4][5]
-
Matrix Effects: Components within the biological matrix (e.g., plasma, urine) can interfere with the extraction process or the analytical measurement. This can manifest as ion suppression or enhancement in mass spectrometry-based methods, leading to inaccurate quantification.[6][7]
-
Procedural Errors: Inconsistent execution of the extraction protocol, such as improper vortexing, incomplete phase separation, or incorrect sample pH adjustment, can lead to variable and low recovery.
Q2: How does pH impact the stability and extraction of this compound?
The pH of the sample and extraction solutions is a critical factor. Penicillin V is an acidic molecule and its stability is pH-dependent.
-
Stability: Penicillin V is relatively stable in acidic conditions but degrades in strongly acidic or alkaline environments.[2][8] The pH for its maximum stability has been found to be around 6.75.[3]
-
Extraction Efficiency: For liquid-liquid extraction, the pH of the aqueous phase must be adjusted to ensure Penicillin V is in its non-ionized (neutral) form, which is more soluble in organic solvents. One study found that adjusting the feed phase to pH 4 was optimal for extraction into an organic solvent.[5][9] For solid-phase extraction, pH also plays a significant role in the retention and elution of the analyte from the sorbent.[10]
Q3: What are the recommended storage conditions for samples containing Penicillin V?
Proper storage is crucial to prevent degradation.
-
Short-Term Storage: Reconstituted solutions of Penicillin V potassium should be kept refrigerated at 2-8°C and are generally stable for up to 14 days.[2] Storing solutions at room temperature (25°C) can lead to rapid degradation in as little as 37 hours.[11]
-
Long-Term Storage: In its dry, crystalline state, Penicillin V is generally stable for several years at room temperature.[2] For biological samples, freezing at -20°C or -80°C is recommended to minimize degradation until extraction and analysis.
Q4: Which extraction method, LLE or SPE, is better for this compound?
Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective for Penicillin V. The choice often depends on the sample matrix, required cleanup level, and available resources.
-
Liquid-Liquid Extraction (LLE): This is a conventional method involving the partitioning of the analyte between two immiscible liquid phases. It can be effective, and studies have shown high recovery with solvents like methyl-t-butyl ether.[4] However, it can sometimes be less clean than SPE and may require more solvent.
-
Solid-Phase Extraction (SPE): SPE is often used for its high selectivity and ability to provide cleaner extracts. C18 and hydrophilic-lipophilic-balanced (HLB) cartridges are commonly used for extracting antibiotics from aqueous matrices.[12][13][14] SPE can effectively concentrate the analyte and remove interferences, which is particularly beneficial for complex biological samples.[12][15]
Troubleshooting Guides
Guide 1: Troubleshooting Low Recovery in Liquid-Liquid Extraction (LLE)
This guide addresses common issues encountered during the LLE of this compound.
| Symptom | Potential Cause | Recommended Action |
| Consistently Low Recovery | Incorrect pH of Aqueous Phase | Penicillin V is an acid. Ensure the pH of the sample is adjusted to be at least 2 units below its pKa to promote its neutral, non-ionized form, enhancing its partitioning into the organic solvent. A pH of 4 has been shown to be effective.[5][9] |
| Inappropriate Extraction Solvent | The polarity of the solvent is critical. For Penicillin V, polar organic solvents are generally effective.[8] Methyl-t-butyl ether (MTBE) has been reported to provide the highest extraction yield among several tested solvents.[4] Consider testing alternative solvents like ethyl acetate or different solvent mixtures. | |
| Insufficient Phase Mixing | Ensure thorough mixing of the aqueous and organic phases by vortexing for an adequate amount of time (e.g., 1-2 minutes) to facilitate analyte transfer. | |
| Inconsistent/Variable Recovery | Incomplete Phase Separation | After centrifugation, ensure there is a clear and distinct separation between the aqueous and organic layers. The presence of an emulsion can trap the analyte and lead to inconsistent recovery. If emulsions form, try longer centrifugation times, temperature changes (cooling), or the addition of salt (salting out). |
| Analyte Degradation | Penicillins can degrade due to heat and extreme pH.[2] Perform extraction steps on ice or at refrigerated temperatures (4°C) to minimize thermal degradation. Ensure pH adjustments are done quickly and samples are not left in highly acidic or basic conditions for extended periods. | |
| Pipetting Errors | When collecting the organic layer, be careful not to aspirate any of the aqueous phase. It is often better to leave a small amount of the organic layer behind to ensure a clean transfer. |
Guide 2: Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)
This guide provides solutions for common problems during the SPE of this compound.
| Symptom | Potential Cause | Recommended Action |
| Analyte Not Retained on Cartridge (Found in Flow-through) | Incorrect Sorbent Choice | For Penicillin V, a reverse-phase sorbent like C18 or a polymer-based sorbent like Oasis HLB is typically appropriate.[12][13][14] Ensure the chosen sorbent is suitable for the analyte's properties. |
| Improper Sample pH | The pH of the sample load solution is critical for retention in reverse-phase SPE. Acidifying the sample (e.g., to pH 4) will ensure Penicillin V is in its neutral form, promoting retention on the non-polar sorbent.[10][14] | |
| Cartridge Overload | Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through without being retained. Ensure the amount of sample and endogenous matrix components does not exceed the manufacturer's specified capacity for the sorbent mass used. | |
| Analyte Retained but Not Eluted | Inappropriate Elution Solvent | The elution solvent must be strong enough to disrupt the analyte-sorbent interaction. For reverse-phase SPE, this typically involves a high percentage of an organic solvent like methanol or acetonitrile. You may need to test different solvents or increase the organic solvent percentage. Adding a modifier (e.g., a small amount of acid or base) to the elution solvent can also improve recovery. |
| Insufficient Elution Volume | Ensure the volume of the elution solvent is sufficient to completely wet the sorbent bed and elute the entire analyte band. Try eluting with multiple, smaller volumes (e.g., 2 x 500 µL instead of 1 x 1 mL). | |
| Inconsistent Recovery | Inconsistent Flow Rate | Maintaining a consistent, slow flow rate during sample loading, washing, and elution is crucial for reproducible interactions with the sorbent. High flow rates can lead to channeling and poor retention/elution. |
| Cartridge Drying Out | For most silica-based reverse-phase cartridges, it is critical that the sorbent bed does not dry out between the conditioning step and sample loading, as this can deactivate the stationary phase. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Penicillin V from Human Plasma
This protocol provides a baseline method for extracting Penicillin V.
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Pipette 500 µL of plasma into a 2 mL polypropylene microcentrifuge tube.
-
Add 10 µL of this compound internal standard (IS) solution. Vortex briefly.
-
-
Acidification:
-
Add 50 µL of 1M HCl to the plasma sample to adjust the pH to approximately 4. Vortex for 10 seconds.
-
-
Extraction:
-
Add 1.5 mL of methyl-t-butyl ether (MTBE) to the tube.
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer (MTBE) to a clean tube, avoiding the aqueous layer and any protein interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.[10]
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to dissolve.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction of Penicillin V from Human Plasma
This protocol outlines an SPE method using a reverse-phase cartridge.
-
Sample Pre-treatment:
-
Pipette 500 µL of plasma into a tube.
-
Add 10 µL of this compound internal standard (IS) solution.
-
Add 1 mL of 2% phosphoric acid to precipitate proteins and acidify the sample. Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant for loading onto the SPE cartridge.
-
-
SPE Cartridge Conditioning (e.g., C18, 100mg):
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of purified water through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the extract in 100 µL of the mobile phase.
-
-
Analysis:
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Data Presentation
Table 1: Influence of LLE Solvent on Penicillin V Recovery
| Extraction Solvent | Analyte Class | Typical Recovery Range | Reference |
| Methyl-t-butyl ether | Penicillin V | > 90% | [4] |
| n-Butyl Acetate | Penicillin V | 80-85% | [16] |
| Amyl Acetate | Penicillin V | Variable | [5][9] |
| Methyl Isobutyl Ketone | Penicillin V | > 98% (membrane technique) | [5][9] |
Table 2: Expected Performance of SPE Methods for Antibiotics
| SPE Cartridge Type | Analyte Group | Matrix | Typical Recovery Range | Reference |
| C18 / OH | Penicillin V | Human Plasma | 94.6 - 105.2% (based on accuracy) | [12] |
| Oasis HLB | Various Antibiotics | Surface Water | Good recovery efficiency | [13] |
| Oasis HLB | Various Antimicrobials | Soil & Plant Samples | 55 - 108% | [14] |
Visualizations
Caption: General troubleshooting workflow for low this compound recovery.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Penicillin V | C16H18N2O5S | CID 6869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
- 4. researchgate.net [researchgate.net]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. myadlm.org [myadlm.org]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Penicillin V [drugfuture.com]
- 9. doaj.org [doaj.org]
- 10. An optimized SPE-LC-MS/MS method for antibiotics residue analysis in ground, surface and treated water samples by response surface methodology- central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of penicillin V potassium in unit dose oral syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of penicillin-V in human plasma by high-performance liquid chromatography and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. An Adsorption Based Downstream Processing Approach for Penicillin V from a Penicillium chrysogenum BIONCL I22 Culture Filtrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Penicillin V with d5 Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Penicillin V using a deuterated (d5) internal standard.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Penicillin V, focusing on matrix effects and the use of Penicillin V-d5 as an internal standard.
Question: I am observing significant ion suppression for Penicillin V, even with the use of the this compound internal standard. What are the potential causes and how can I mitigate this?
Answer:
Ion suppression is a common manifestation of matrix effects where co-eluting endogenous components from the sample matrix interfere with the ionization of the analyte of interest in the mass spectrometer's ion source.[1] While a stable isotope-labeled internal standard (SIL-IS) like this compound is designed to co-elute with the analyte and experience similar ionization effects, significant suppression can still impact the assay's sensitivity and reproducibility.[2]
Potential Causes:
-
High concentration of co-eluting matrix components: Phospholipids, salts, and other endogenous molecules in biological matrices like plasma or serum are common causes of ion suppression.[3]
-
Inadequate sample cleanup: The chosen sample preparation method may not be effectively removing interfering substances.
-
Chromatographic co-elution: The analyte and interfering matrix components may not be sufficiently separated during the chromatographic run.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to improve the sample cleanup process. Consider switching to a more rigorous sample preparation technique. For instance, if you are using protein precipitation (PPT), which is known for leaving a significant amount of matrix components, transitioning to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can yield cleaner extracts.[4]
-
Modify Chromatographic Conditions: Adjusting the chromatographic method can help separate Penicillin V from the interfering matrix components.[5]
-
Gradient Modification: Alter the mobile phase gradient to increase the resolution between the analyte and the interfering peaks.
-
Column Chemistry: Experiment with a different column chemistry (e.g., a column with a different stationary phase) that may offer better selectivity for Penicillin V and the matrix components.
-
-
Sample Dilution: If the sensitivity of the assay allows, diluting the sample extract can reduce the concentration of interfering matrix components.[2]
Question: My recovery for Penicillin V is low and inconsistent. How can I improve it?
Answer:
Low and variable recovery can stem from several factors related to the sample preparation and the stability of the analyte.
Potential Causes:
-
Suboptimal extraction parameters: The pH of the extraction solvent, the type of solvent used in LLE, or the elution solvent in SPE may not be optimal for Penicillin V.
-
Analyte degradation: Penicillins can be unstable, particularly at certain pH values and temperatures.
-
Inefficient protein precipitation: If using PPT, the protein crash may be incomplete, leading to the analyte being trapped in the protein pellet.
Troubleshooting Steps:
-
Optimize Extraction pH: For acidic drugs like Penicillin V, adjusting the pH of the sample and extraction solvent can significantly improve extraction efficiency.
-
Evaluate Different Extraction Solvents/Sorbents:
-
LLE: Test different organic solvents to find the one that provides the best partitioning for Penicillin V.
-
SPE: Screen different sorbent types (e.g., reversed-phase, ion-exchange) and optimize the wash and elution steps.
-
-
Control Temperature and pH: Ensure that samples are processed at a controlled, cool temperature and that the pH of all solutions is maintained within a range where Penicillin V is stable.
-
Improve Protein Precipitation: When using PPT, ensure the complete precipitation of proteins by optimizing the ratio of precipitant to the sample and allowing sufficient time for the precipitation to occur at a cold temperature.
Question: I am seeing a high background or "noisy" baseline in my chromatograms. What could be the cause?
Answer:
A high background or noisy baseline can interfere with peak integration and reduce the overall sensitivity of the assay.
Potential Causes:
-
Contaminated LC-MS system: The system, including the solvent lines, injector, and column, may be contaminated.
-
Poor quality solvents or reagents: Impurities in the mobile phase or other reagents can contribute to a noisy baseline.[6]
-
Carryover from previous injections: Residual analyte or matrix components from a previous injection may be eluting during the current run.
Troubleshooting Steps:
-
System Cleaning: Flush the entire LC-MS system with a strong solvent mixture (e.g., a high percentage of organic solvent) to remove any contaminants.
-
Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases.[6]
-
Optimize the Wash Method: Improve the needle and injection port washing procedure in the autosampler to minimize carryover.
-
Introduce a Blank Injection: Run a blank injection (mobile phase only) after a high concentration sample to check for carryover.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound as an internal standard?
A1: The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to effectively compensate for matrix effects.[2] Since it is structurally and chemically very similar to Penicillin V, it co-elutes and experiences similar ionization suppression or enhancement in the mass spectrometer. This allows for more accurate and precise quantification of the analyte, as the ratio of the analyte to the internal standard remains consistent even if the absolute signal intensity fluctuates due to matrix effects.
Q2: How do I calculate the matrix effect?
A2: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the same analyte in a neat solution (solvent).[3] The formula is:
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100
A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[3]
Q3: Which sample preparation method is best for analyzing Penicillin V in plasma?
A3: The "best" method depends on the required sensitivity and the complexity of the matrix.
-
Protein Precipitation (PPT): This is the simplest and fastest method but often results in the highest matrix effects as it is less effective at removing endogenous components like phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT and can significantly reduce matrix effects.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective method for removing matrix interferences, providing the cleanest extracts and the least matrix effect, although it is a more complex and time-consuming procedure.[4]
Q4: What are the typical LC-MS/MS parameters for Penicillin V analysis?
A4: While specific parameters should be optimized for your instrument, here are some typical starting points:
-
Column: A C18 reversed-phase column is commonly used.[7]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acidifier like formic acid (e.g., 0.1%), is typical.[8][9]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for Penicillin V.[7]
-
MS/MS Transitions: The specific precursor and product ions for Penicillin V and this compound will need to be determined and optimized on your mass spectrometer.
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect values for different sample preparation methods used in the analysis of Penicillin V. These values are illustrative and can vary based on the specific matrix, protocol, and instrumentation.
| Sample Preparation Method | Typical Recovery (%) | Typical Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 60 - 85 (Ion Suppression) | Fast, simple, and inexpensive. | High matrix effects, less clean extract. |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 80 - 95 (Reduced Suppression) | Cleaner extract than PPT, good recovery. | More labor-intensive, requires solvent optimization. |
| Solid-Phase Extraction (SPE) | 80 - 100 | 90 - 110 (Minimal Effect) | Cleanest extract, lowest matrix effect.[4] | More complex, time-consuming, and costly. |
Detailed Experimental Protocol: LC-MS/MS Analysis of Penicillin V in Human Plasma
This protocol provides a general procedure for the analysis of Penicillin V in human plasma using this compound as an internal standard and solid-phase extraction for sample cleanup.
1. Materials and Reagents:
-
Penicillin V and this compound reference standards
-
LC-MS grade water, acetonitrile, and methanol
-
Formic acid (≥98% purity)
-
Human plasma (blank)
-
SPE cartridges (e.g., C18 or polymeric reversed-phase)
-
Phosphate buffer (pH 7)
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Penicillin V and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a working solution of the internal standard (this compound) at an appropriate concentration (e.g., 1 µg/mL).
-
Prepare calibration standards and QCs by spiking blank human plasma with appropriate volumes of the Penicillin V working solution.
3. Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 200 µL of phosphate buffer (pH 7) and vortex mix.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex mix and transfer to an autosampler vial for analysis.
4. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: C18 column (e.g., 100 x 2.1 mm, 2.6 µm).[9]
-
Flow Rate: 0.4 mL/min.[8]
-
Injection Volume: 5 µL.[10]
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6.1-8 min: 5% B (re-equilibration)
-
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: ESI, positive mode.[7]
-
MRM Transitions:
-
Penicillin V: To be determined and optimized (e.g., precursor ion m/z 351.1)
-
This compound: To be determined and optimized (e.g., precursor ion m/z 356.1)
-
-
Optimize collision energies and other MS parameters for maximum signal intensity.
5. Data Analysis:
-
Integrate the peak areas for Penicillin V and this compound.
-
Calculate the peak area ratio (Penicillin V / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Penicillin V in the unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for the analysis of Penicillin V in plasma.
Caption: Illustration of matrix effect (ion suppression).
Caption: Troubleshooting decision tree for Penicillin V analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. zefsci.com [zefsci.com]
- 7. lcms.cz [lcms.cz]
- 8. fda.gov [fda.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Penicillin V-d5 Contamination: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing Penicillin V-d5 contamination in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in the lab?
This compound is a deuterated form of Penicillin V, an antibiotic. In the laboratory, its primary application is as an internal standard for the quantification of Penicillin V in various samples using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q2: What are the potential sources of this compound contamination?
Contamination with this compound can originate from several sources:
-
Cross-contamination: Residues from previous experiments in shared glassware, equipment, or workspaces.
-
Aerosolization: Generation of fine particles during handling of the powdered form.
-
Spills: Accidental spillage of solutions or the solid compound.
-
Improper Cleaning: Inadequate cleaning of spatulas, weighing boats, or other utensils.
-
Shared Analytical Equipment: Carryover from previous analyses in shared chromatography systems.
Q3: What are the initial signs of suspected this compound contamination?
Initial indications of contamination may include:
-
Unexpected peaks in chromatograms of blank or control samples.
-
Inconsistent or inexplicable results in assays where Penicillin V is not a target analyte.
-
Growth inhibition or unexpected effects in cell-based assays sensitive to antibiotics.
Q4: Is there an acceptable limit for this compound or general penicillin contamination in a non-penicillin laboratory or product?
No, there is no established safe level of penicillin residue in non-penicillin drug products. Any detectable amount is considered a contamination concern, especially in pharmaceutical manufacturing, due to the potential for allergic reactions in sensitive individuals.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Analytical Assays (LC-MS/MS, HPLC)
Symptoms:
-
A peak corresponding to the mass-to-charge ratio (m/z) of this compound is observed in blank or control samples.
-
Unexplained peaks appear in the chromatograms of unrelated experiments.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected analytical peaks.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Carryover in Autosampler/Injector | Run multiple solvent blank injections to flush the system. If the peak persists, perform a thorough cleaning of the injector needle and sample loop. |
| Contaminated Mobile Phase or Solvents | Prepare fresh mobile phase and solvents. Filter all solvents before use. |
| Contaminated Glassware or Vials | Use new or dedicated glassware and vials for blank and control samples. Implement a rigorous glassware cleaning protocol. |
| Environmental Contamination | Swab laboratory surfaces (benches, fume hoods, balances) and analyze the swabs to identify the source of contamination. |
Issue 2: Inconsistent or Failed Cell-Based Assays
Symptoms:
-
Unexpected cell death or inhibition of cell growth.
-
Variability in results that cannot be attributed to other experimental factors.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent cell-based assays.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Contaminated Cell Culture Media or Reagents | Test a sample of the media and key reagents for the presence of this compound using a sensitive analytical method like LC-MS/MS. Use fresh, certified reagents. |
| Contaminated Incubators or Biosafety Cabinets | Swab the internal surfaces of incubators and biosafety cabinets and analyze for this compound. Perform a thorough decontamination of the equipment. |
| Poor Aseptic Technique | Review and reinforce proper aseptic techniques with all laboratory personnel. Ensure dedicated lab coats and gloves are used when handling sensitive cell cultures. |
Data Presentation
Table 1: Stability of Penicillin V at Various pH Levels and Temperatures
| Temperature (°C) | pH | Degradation Rate Constant (k) | Comments |
| 5 - 50 | 4.0 | High | Penicillin V is least stable in acidic conditions. |
| 5 - 50 | 7.0 | Low | Penicillin V shows the highest stability around neutral pH. |
| 5 - 50 | 10.0 | Moderate to High | Stability decreases in alkaline conditions, but it is more stable than in acidic conditions. |
| 4 | Reconstituted Solution | 90% of label claim in 11.5 days | Manufacturer's stability data for bulk containers may not apply to repackaged forms. |
| -10 to -20 | Reconstituted Solution | Retains at least 90% activity for 60 days | Freezing can be an effective method for short-term storage of reconstituted solutions. |
Table 2: Decontamination Efficiency of Chlorine Dioxide for Beta-Lactams
| Decontaminating Agent | Target | Reduction Achieved | Conditions | Reference |
| Chlorine Dioxide Gas | Penicillin V and other beta-lactams | >3-log (99.9%) | Various concentrations and exposure times | |
| Chlorine Dioxide Gas | Cephalosporins | <0.002 μg/cm² on surfaces | 9600 ppm-h exposure |
Experimental Protocols
Protocol 1: Detection of this compound Contamination using HPLC
This protocol provides a general guideline. Specific parameters may need to be optimized for your instrument and sample matrix.
-
Sample Preparation:
-
For surface testing, swab the area of interest with a swab moistened with a suitable solvent (e.g., methanol or acetonitrile).
-
Extract the swab in a known volume of the solvent.
-
For liquid samples (e.g., cell culture media), perform a protein precipitation step if necessary, followed by solid-phase extraction for sample clean-up and concentration.
-
-
HPLC Parameters:
| Parameter | Condition 1 | Condition 2 |
| Column | Reversed-phase C18 (e.g., 125 x 4 mm) | Reversed-phase RP-8 |
| Mobile Phase | 66% 0.02 M phosphoric acid buffer with tetrabutylammonium dihydrogenphosphate and 34% acetonitrile | 52% methanol in 0.05 M phosphate buffer (pH 3.3) |
| Flow Rate | Typically 0.5 - 1.0 mL/min | Typically 1.0 mL/min |
| Detection | UV at 269 nm | UV at 254 nm |
| Injection Volume | 10 - 50 µL | 20 µL |
-
Analysis:
-
Inject a solvent blank, a standard solution of this compound, and the prepared sample.
-
Compare the retention time of any peaks in the sample to that of the this compound standard.
-
Protocol 2: Decontamination of Laboratory Surfaces and Equipment
! IMPORTANT ! Always follow your institution's safety guidelines and wear appropriate personal protective equipment (PPE) when handling decontamination agents.
-
Initial Cleaning:
-
Remove all items from the affected area.
-
Perform a general cleaning with a laboratory-grade detergent and water to remove gross contamination.
-
-
Decontamination using Chlorine Dioxide (for widespread or persistent contamination):
-
This is a specialized procedure that should be performed by trained personnel or a professional decontamination service.
-
The area must be sealed, and the concentration of chlorine dioxide gas and exposure time are critical for effective inactivation of beta-lactams.
-
-
Decontamination using Chemical Disinfectants (for routine or minor contamination):
-
Prepare a fresh solution of a validated decontaminating agent. A common approach involves using a solution of sodium hypochlorite (bleach) followed by a neutralizing agent like sodium thiosulfate, or a commercially available beta-lactamase solution.
-
Apply the decontaminating solution to all surfaces and equipment, ensuring sufficient contact time as per the manufacturer's instructions.
-
Rinse thoroughly with purified water to remove any residual decontaminating agent.
-
-
Verification of Decontamination:
-
After decontamination, perform swab testing of the cleaned surfaces.
-
Analyze the swabs using a sensitive analytical method (e.g., LC-MS/MS) to confirm the absence of detectable this compound residues.
-
Signaling Pathways and Logical Relationships
Caption: Logical flow from contamination source to resolution.
Validation & Comparative
A Researcher's Guide to Internal Standards: A Comparative Analysis of Penicillin V-d5
In the precise world of analytical chemistry, particularly in drug development and research, the accuracy of quantitative analysis is paramount. The use of internal standards is a cornerstone of achieving reliable results, especially in complex matrices. This guide provides a comprehensive comparison of Penicillin V-d5 with other commonly used internal standards in the analysis of penicillin antibiotics, supported by experimental data and detailed protocols.
The Critical Role of Internal Standards in Mass Spectrometry
Internal standards are essential in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to correct for the variability inherent in sample preparation and analysis. By adding a known amount of a compound that is chemically and physically similar to the analyte of interest, researchers can compensate for fluctuations in extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.[1][2] An ideal internal standard co-elutes with the analyte and behaves similarly during ionization, ensuring that the ratio of the analyte signal to the internal standard signal remains constant even when absolute signal intensities vary.[1]
Deuterated compounds, such as this compound, are widely regarded as the gold standard for internal standards in mass spectrometry.[2] Their key advantage lies in their near-identical chemical properties and retention times to their non-deuterated counterparts, while their increased mass allows for distinct detection by the mass spectrometer.[3] This co-elution is crucial for accurately compensating for matrix effects, which can be a significant source of error in bioanalytical methods.[1]
Comparing Deuterated Internal Standards for Penicillin Analysis
While this compound is an excellent choice for the quantification of Penicillin V, other deuterated analogs are available for the analysis of different penicillin-class antibiotics. The selection of the most appropriate internal standard depends on the specific analyte being quantified. The most effective approach is to use a stable isotope-labeled version of the analyte itself.
Here, we compare the performance of several deuterated penicillin internal standards based on data from various validation studies.
Performance Data of Deuterated Internal Standards
The following tables summarize the performance of different deuterated internal standards in various matrices as reported in published analytical methods.
Table 1: Performance of Penicillin G-d7 as an Internal Standard for Penicillin V and Penicillin G
| Analyte | Matrix | Recovery of Analyte (%) | Recovery of Internal Standard (%) | Precision (RSD %) | Citation |
| Penicillin V | Human Serum | 99–104 | 98–105 | 1.5–5.4 (Intra-day & Inter-day) | [4] |
| Penicillin G | Human Serum | 98–103 | 98–105 | 1.2–4.5 (Intra-day & Inter-day) | [4] |
Table 2: Performance of Isotopically Labeled Internal Standards for Penicillin G and its Metabolites
| Analyte | Internal Standard | Matrix | Corrected Recovery (%) | Fortification Levels (ng/g) | Citation |
| Penicillin G | Penicillin G-d7 | Orange Juice | ~100 | 0.25, 1, 20 | [5] |
| Penicillin G | Penicillin G-d7 | Citrus Fruits | 90–100 | 0.1, 0.25, 1, 10 | [6] |
| Penicillin G | Penicillin G-d5 | Citrus Fruit | 90–110 | 0.1, 0.25, 1, 10 | [7][8] |
| Penillic acid | Penillic acid-D5 | Citrus Fruit | 90–110 | 0.1, 0.25, 1, 10 | [7][8] |
| Penilloic acid | Penilloic acid-D5 | Citrus Fruit | 90–110 | 0.1, 0.25, 1, 10 | [7][8] |
Table 3: General Performance of Deuterated Internal Standards in Multi-Residue Analysis
| Analyte Class | Internal Standards Used | Matrix | Accuracy (%) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Citation |
| Penicillins | Benzylpenicillin-d7, Ampicillin-d6, Nafcillin-d6 | Porcine Tissues, Milk, Animal Feed | 83–116 | 4–32 | 6–36 | [9] |
These data consistently demonstrate that the use of appropriate deuterated internal standards leads to high accuracy (recoveries close to 100%) and excellent precision in the quantification of penicillin antibiotics across a variety of complex matrices. The internal standard effectively compensates for losses during sample preparation and for matrix-induced signal variations.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of experimental protocols from the cited literature for the analysis of penicillins using deuterated internal standards.
Protocol 1: Analysis of Penicillin V and Penicillin G in Human Serum
This method utilizes Penicillin G-d7 as the internal standard for the quantification of both Penicillin V and Penicillin G.[4]
-
Sample Preparation:
-
Combine 15 μL of serum with 60 μL of acetonitrile for protein precipitation.
-
Add Penicillin G-d7 (final concentration of 0.3 mg L⁻¹).
-
Vortex and centrifuge the mixture.
-
Inject the supernatant into the LC-MS/MS system.
-
-
Liquid Chromatography:
-
Column: Not specified in the abstract.
-
Mobile Phase: 55% methanol in water with 0.1% formic acid.
-
Flow Rate: 0.4 mL min⁻¹.
-
Injection Volume: 2 μL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive ion mode using multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Penicillin V: 351.1 -> 192, 159.8, 113.8
-
Penicillin G-d7: 342.2 -> 182.8, 160
-
Penicillin G: 335.1 -> 175.9, 160
-
-
Protocol 2: Analysis of Penicillin G and its Metabolites in Citrus Fruit
This method employs Penicillin G-d5, Penillic acid-d5, and Penilloic acid-d5 as internal standards.[7][8]
-
Sample Preparation:
-
Homogenize 2 g of citrus fruit sample.
-
Perform sequential liquid-liquid and solid-phase extraction.
-
Spike the sample with the deuterated internal standards.
-
-
Ultra-High-Performance Liquid Chromatography (UHPLC):
-
Details of the column, mobile phase, and gradient are not specified in the abstract but would be detailed in the full publication.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Two product ion transitions are monitored for each analyte for high selectivity.
-
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps and logical relationships in a typical quantitative analysis using an internal standard.
Conclusion
References
- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. UHPLC-MS/MS method for the quantitation of penicillin G and metabolites in citrus fruit using internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of penicillins in porcine tissues, milk and animal feed using derivatisation with piperidine and stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Penicillin V Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of Penicillin V is critical for ensuring product quality, therapeutic efficacy, and regulatory compliance. This guide provides a detailed comparison of three widely used analytical methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and the Microbiological Assay. We present a cross-validation of these techniques, supported by experimental data, to facilitate informed decisions in your analytical workflow.
Performance Comparison of Penicillin V Quantification Methods
The selection of an appropriate analytical method for Penicillin V quantification depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, or the assessment of biological activity. The following table summarizes the key performance parameters of HPLC, LC-MS, and Microbiological Assays based on published data.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Microbiological Assay |
| Linearity Range | 62.5 - 3000 ng/mL[1] | 0.0015 - 10 mg/L (1.5 - 10000 ng/mL)[2] | 250 - 3000 ng/mL[1] |
| Limit of Detection (LOD) | ~0.1 mg/L (100 ng/mL)[2] | ~0.003 mg/L (3 ng/mL)[2] | Not explicitly stated, but generally less sensitive than chromatographic methods. |
| Limit of Quantification (LOQ) | ~0.1 mg/L (100 ng/mL)[2] | ~0.01 mg/L (10 ng/mL)[2] | Not explicitly stated, but generally less sensitive than chromatographic methods. |
| Accuracy (% Recovery) | 99.27 - 103.42%[1] | 93 - 104%[2] | 78.52 - 131.19%[1] |
| Precision (% RSD) | 0.88 - 19.86%[1] | Not explicitly stated, but generally high. | 4.51 - 26.78%[1] |
| Specificity | High, but can be susceptible to interference from compounds with similar retention times. | Very high, based on mass-to-charge ratio, minimizing interferences. | Lower, as other microbiologically active substances can interfere. |
| Biological Activity Assessment | No[3] | No | Yes, it directly measures the antibiotic's inhibitory effect on microbial growth.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for each of the discussed Penicillin V quantification techniques.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of Penicillin V in various matrices, including pharmaceutical dosage forms and biological fluids.[4][5]
1. Sample Preparation:
-
Solid Dosage Forms: Dissolve the powdered solid dosage form in a suitable solvent, such as a mixture of methanol and phosphate buffer, followed by filtration.[4]
-
Plasma Samples: Perform a solid-phase extraction (SPE) to isolate Penicillin V from the plasma matrix. A C18 cartridge can be used for this purpose.[5]
2. Chromatographic Conditions:
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and a phosphate buffer (e.g., 52% methanol in 0.05 M phosphate buffer, pH 3.3).[4]
-
Flow Rate: Typically around 1 mL/min.
-
Detection: UV spectrophotometry at a wavelength of 254 nm or 269 nm.[4][5]
3. Calibration:
-
Prepare a series of standard solutions of Penicillin V of known concentrations.
-
Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of Penicillin V in the samples by interpolating their peak areas on the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers enhanced sensitivity and selectivity, making it ideal for the analysis of Penicillin V in complex biological matrices at low concentrations.[2][6]
1. Sample Preparation:
-
For serum or plasma samples, a protein precipitation step is typically performed using a solvent like acetonitrile.[2]
-
The supernatant is then collected for analysis.
2. LC-MS Conditions:
-
Chromatography: Reversed-phase chromatography is employed.[2]
-
Mobile Phase: A common mobile phase is a mixture of methanol and water containing a small amount of formic acid (e.g., 55% methanol in water + 0.1% formic acid).[2]
-
Mass Spectrometry: A triple quadrupole (TQ) mass spectrometer is often used, operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[6]
-
Ionization: Electrospray Ionization (ESI) is a suitable ionization technique.[6]
3. Quantification:
-
Quantification is achieved by comparing the response of the analyte in the sample to that of a calibration curve generated using standards of known concentrations.
Microbiological Assay
The microbiological assay is a functional assay that determines the potency of an antibiotic by measuring its inhibitory effect on the growth of a susceptible microorganism.[7]
1. Materials:
-
Test Organism: A susceptible strain of bacteria, such as Micrococcus luteus or Staphylococcus aureus, is used.[1]
-
Culture Medium: A suitable agar medium that supports the growth of the test organism.
-
Penicillin V Standards: Solutions of Penicillin V with known concentrations.
2. Procedure (Cylinder-Plate Assay):
-
A petri dish is uniformly seeded with the test organism.
-
Small, sterile cylinders are placed on the surface of the agar.
-
The cylinders are filled with the Penicillin V standard solutions and the test samples.
-
The plates are incubated under conditions that allow for bacterial growth.
3. Data Analysis:
-
The antibiotic diffuses from the cylinders into the agar, creating zones of growth inhibition.
-
The diameter of the inhibition zones is proportional to the concentration of the antibiotic.
-
A standard curve is prepared by plotting the diameter of the inhibition zones against the logarithm of the concentration of the Penicillin V standards.
-
The concentration of Penicillin V in the samples is determined by interpolating the diameter of their inhibition zones on the standard curve.
Cross-Validation Workflow
The cross-validation of different analytical methods is essential to ensure the reliability and interchangeability of results. A logical workflow for this process is depicted below.
Caption: Workflow for the cross-validation of analytical methods for Penicillin V quantification.
Conclusion
The choice between HPLC, LC-MS, and microbiological assays for Penicillin V quantification should be guided by the specific analytical needs. HPLC provides a robust and reliable method for routine quality control.[3][8] LC-MS is the preferred method for bioanalytical studies requiring high sensitivity and specificity. The microbiological assay, while having lower precision and specificity, remains invaluable for assessing the biological activity of Penicillin V, which is a critical parameter that chromatographic methods cannot determine.[3] A thorough cross-validation, as outlined in this guide, is paramount for ensuring the accuracy and reliability of Penicillin V quantification across different analytical platforms.
References
- 1. Comparison of Microbiological and High-Performance Liquid Chromatographic Methods for Determination of Clarithromycin Levels in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]
- 3. Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Determination of penicillin-V in human plasma by high-performance liquid chromatography and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01816D [pubs.rsc.org]
- 7. Application of microbiological assay to determine pharmaceutical equivalence of generic intravenous antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aecenar.com [aecenar.com]
The Isotope Effect of Penicillin V-d5 in Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of pharmaceuticals by liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards is a widely accepted strategy to ensure accuracy and precision. Penicillin V-d5, the deuterated analog of Penicillin V, is frequently employed for this purpose. However, the substitution of hydrogen with deuterium can introduce subtle physicochemical differences, leading to an "isotope effect" that can influence chromatographic behavior and mass spectrometric response. This guide provides a comprehensive comparison of this compound and its unlabeled counterpart, supported by experimental data and detailed protocols to aid researchers in developing and validating robust analytical methods.
The Deuterium Isotope Effect: A Practical Overview
The primary isotope effect of concern in LC-MS is the chromatographic isotope effect. Deuterated compounds often exhibit slightly different retention times compared to their non-deuterated analogs. This is typically observed as the deuterated compound eluting slightly earlier from a reversed-phase column. This phenomenon arises from the minor differences in the physicochemical properties between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is slightly shorter and stronger, which can lead to subtle changes in the molecule's hydrophobicity and interaction with the stationary phase.
While often minimal, this chromatographic separation can have significant implications for quantitative accuracy, particularly if the analyte and its internal standard elute into regions of differing matrix effects. Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, can vary across a chromatographic peak. If the analyte and internal standard experience different matrix effects due to chromatographic separation, the fundamental assumption of isotope dilution mass spectrometry—that the internal standard perfectly mimics the behavior of the analyte—is violated, leading to inaccurate quantification.
Performance Comparison: Penicillin V vs. This compound
| Parameter | Penicillin V | This compound | Rationale for Potential Differences |
| Molecular Weight | 350.39 g/mol | 355.42 g/mol | The addition of five deuterium atoms increases the mass. |
| Precursor Ion (m/z) | 351.1 [M+H]⁺ | 356.1 [M+H]⁺ | The mass difference is directly reflected in the precursor ion. |
| Product Ions (m/z) | Analyte-specific | Analyte-specific | Fragmentation patterns are generally similar, but mass shifts will be observed for fragments containing deuterium. |
| Retention Time | Typically slightly longer | Typically slightly shorter | Deuteration can lead to earlier elution in reversed-phase chromatography. |
| Matrix Effect | Variable | Potentially different from Penicillin V if chromatographically separated | Differential elution can lead to exposure to different co-eluting matrix components, causing varied ion suppression or enhancement. |
Experimental Protocols
To accurately assess the isotope effect and ensure the suitability of this compound as an internal standard, a thorough method validation is crucial. Below are representative experimental protocols for the LC-MS/MS analysis of Penicillin V, which can be adapted to evaluate the performance of this compound.
Sample Preparation: Protein Precipitation
A straightforward protein precipitation is often sufficient for the extraction of Penicillin V from plasma or serum samples.
-
To 100 µL of plasma/serum, add 200 µL of acetonitrile containing the internal standard (this compound).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
Liquid Chromatography
A reversed-phase separation is typically used for Penicillin V analysis.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used for quantification.
| Parameter | Penicillin V | This compound |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 351.1 | 356.1 |
| Product Ion 1 (m/z) | 160.1 | 160.1 |
| Product Ion 2 (m/z) | 191.1 | 196.1 |
| Collision Energy | Optimized for each transition | Optimized for each transition |
Visualizing the Workflow and Isotope Effect
To better understand the analytical process and the potential impact of the isotope effect, the following diagrams are provided.
Caption: Experimental workflow for the quantitative analysis of Penicillin V using this compound.
A Comparative Analysis of Penicillin V and Amoxicillin Utilizing d5-Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two widely utilized beta-lactam antibiotics: Penicillin V and Amoxicillin. The analysis is supported by experimental data and detailed methodologies, with a focus on modern analytical techniques employing d5-deuterated internal standards for precise quantification.
Executive Summary
Penicillin V, a natural penicillin, and Amoxicillin, a semisynthetic aminopenicillin, are both cornerstone antibiotics that function by inhibiting bacterial cell wall synthesis.[1][2] While sharing a common mechanism of action, they exhibit key differences in their chemical structure, antimicrobial spectrum, and pharmacokinetic profiles.[3][4] Amoxicillin generally demonstrates a broader spectrum of activity, particularly against Gram-negative bacteria, and superior oral bioavailability compared to Penicillin V.[1][3] This guide delves into a detailed comparison of their performance characteristics, supported by quantitative data and standardized experimental protocols.
Structural and Mechanistic Overview
Both Penicillin V (phenoxymethylpenicillin) and Amoxicillin belong to the beta-lactam class of antibiotics, characterized by a core beta-lactam ring essential for their antibacterial activity.[1][5] Amoxicillin is a chemical modification of the original penicillin structure, which enhances its spectrum of activity.[6]
Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[5][7] Specifically, they bind to and inactivate penicillin-binding proteins (PBPs), such as DD-transpeptidase, which are crucial enzymes in the final steps of peptidoglycan synthesis.[5] This disruption of the cell wall integrity leads to bacterial cell lysis and death.[5]
Caption: Mechanism of action of Penicillin V and Amoxicillin.
Comparative Pharmacokinetics and Pharmacodynamics
The clinical efficacy of Penicillin V and Amoxicillin is significantly influenced by their pharmacokinetic and pharmacodynamic properties. Amoxicillin generally exhibits more favorable pharmacokinetics for oral administration.
| Parameter | Penicillin V | Amoxicillin | Reference(s) |
| Oral Bioavailability | 60% - 70% | 74% - 92% | [1] |
| Half-life (t½) | ~41 - 55 minutes | ~1.08 hours | [8][9] |
| Time to Peak Concentration (Tmax) | ~48 minutes | 1.25 - 2.00 hours | [8][9] |
| Peak Serum Concentration (Cmax) | 5.7 (± 2.3) mg/L (500mg dose) | 6.0 - 15.3 µg/mL (500mg dose) | [8][9] |
| Protein Binding | ~23% (unbound) | ~20% | [8][9] |
| Pharmacodynamic Target | Time > MIC | Time > MIC | [1] |
Antimicrobial Spectrum and Efficacy
Amoxicillin's structural modifications grant it a broader spectrum of activity compared to Penicillin V, particularly against certain Gram-negative organisms.[3][4] Penicillin V's spectrum is primarily focused on Gram-positive bacteria.[4] The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency against a specific pathogen.
| Organism | Penicillin V (MIC90, µg/mL) | Amoxicillin (MIC90, µg/mL) | Reference(s) |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.06 | 0.03 - 0.25 | [5][10] |
| Streptococcus pneumoniae (penicillin-intermediate) | 0.12 - 1.0 | 0.25 - 0.5 | [5][10] |
| Streptococcus pneumoniae (penicillin-resistant) | ≥2.0 | 0.5 - 1.0 | [5][10] |
| Streptococcus pyogenes | Typically ≤0.06 | Typically ≤0.06 | [10] |
Experimental Protocols
Quantitative Analysis of Penicillin V and Amoxicillin in Plasma using LC-MS/MS with d5-Internal Standards
This protocol outlines a standard method for the simultaneous quantification of Penicillin V and Amoxicillin in plasma samples, employing their respective d5-deuterated internal standards for enhanced accuracy and precision.
4.1. Materials and Reagents
-
Penicillin V potassium salt
-
Amoxicillin trihydrate
-
Penicillin V-d5 potassium salt (Internal Standard)
-
Amoxicillin-d4 (or other suitable deuterated analog as Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
4.2. Sample Preparation
-
Spiking: Prepare calibration standards and quality control samples by spiking drug-free human plasma with known concentrations of Penicillin V and Amoxicillin.
-
Internal Standard Addition: To 100 µL of plasma sample, add 10 µL of a working solution containing this compound and Amoxicillin-d4.
-
Protein Precipitation: Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Centrifugation: Vortex the mixture and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Dilution and Injection: Transfer the supernatant, dilute as necessary with ultrapure water containing 0.1% formic acid, and inject into the LC-MS/MS system.
4.3. LC-MS/MS Conditions
-
LC System: UltiMate 3000RS or equivalent
-
Column: Accucore C18, 100 x 2.1 mm, 2.6 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes from matrix components.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Q Exactive Focus Hybrid Quadrupole-Orbitrap or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Data Acquisition: Parallel Reaction Monitoring (PRM) of precursor and product ions for each analyte and internal standard.
Caption: Workflow for comparative analysis using LC-MS/MS.
Stability Considerations
Stability-indicating assays are crucial in pharmaceutical analysis. Forced degradation studies on Amoxicillin have shown its susceptibility to hydrolysis under both acidic and alkaline conditions, as well as degradation under thermal and oxidative stress.[11][12] The primary degradation products often involve the opening of the beta-lactam ring. Similar degradation pathways are expected for Penicillin V, although it is known to be more acid-stable than Penicillin G.
Conclusion
The choice between Penicillin V and Amoxicillin for clinical use is guided by their distinct antimicrobial spectra and pharmacokinetic profiles. Amoxicillin's broader coverage and superior oral absorption make it a frequent choice for a wider range of infections.[3][13] However, Penicillin V remains a valuable narrow-spectrum agent, particularly for infections caused by susceptible Gram-positive organisms, aligning with principles of antibiotic stewardship to minimize the development of resistance.[14] The use of d5-deuterated internal standards in LC-MS/MS analysis provides a robust and reliable method for the precise quantification of these antibiotics in biological matrices, facilitating detailed pharmacokinetic and comparative studies essential for drug development and clinical research.
References
- 1. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetic and Pharmacodynamic Parameters for Antimicrobial Effects of Cefotaxime and Amoxicillin in an In Vitro Kinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of stability indicating HPLC methods for related substances and assay analyses of amoxicillin and potassium clavulanate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. academic.oup.com [academic.oup.com]
- 10. lcms.cz [lcms.cz]
- 11. scielo.br [scielo.br]
- 12. Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines - R Discovery [discovery.researcher.life]
- 13. platform.who.int [platform.who.int]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Analysis of Penicillin V: An Inter-Laboratory Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Penicillin V (Phenoxymethylpenicillin), a widely used antibiotic. While direct inter-laboratory comparison studies are not extensively published, this document synthesizes data from various validated methods to offer a comparative overview of their performance. The information presented herein is intended to assist researchers and quality control laboratories in selecting and implementing appropriate analytical techniques for Penicillin V.
Comparative Analysis of Analytical Methods for Penicillin V
The following table summarizes the performance characteristics of various High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods reported for the analysis of Penicillin V in different matrices. This data allows for a direct comparison of the key performance indicators of each method.
Table 1: Comparison of Performance Characteristics of Analytical Methods for Penicillin V
| Method | Matrix | Linearity Range | Accuracy (% Recovery) | Precision (RSD%) | LOD | LOQ | Reference |
| HPLC-PDA | Veterinary Drugs & Bovine Plasma | Not Specified | 85.7 - 113.5% | < 12% (Repeatability & Between-day) | 25 ng (in plasma) | Not Specified | [1] |
| RP-HPLC | Pharmaceutical Tablets | Not Specified | 90 - 110% of working concentration | Not Specified | Not Specified | Not Specified | [2] |
| HPLC | Bovine Muscle | Not Specified | > 89% | Not Specified | Not Specified | 46 µg/kg | [3] |
| LC-MS/MS | Beef | Not Specified | 62 - 121% | Not Specified | Not Specified | Not Specified | [4] |
| HPLC | Fermentation Broth | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| LC-MS/MS | Human Serum | 0.0015 - 10.00 mg/L | 96 - 102% | 1.5 - 5.4% (Intra-day & Inter-day) | Not Specified | 0.01 mg/L | [6][7] |
| LC-MS/MS | Infant Formulas | MRL to 3x MRL | Not Specified | Not Specified | Below MRL | Below MRL | [8] |
| LC-MS/MS | Human Serum & Interstitial Fluid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of Penicillin V, based on published literature.
RP-HPLC Method for Penicillin V Potassium in Tablets[2]
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: Hypersil, ODS, C-18 (30 cm x 4 mm, 5 µm).
-
Mobile Phase: A mixture of water, acetonitrile, and glacial acetic acid (500:500:5.75 v/v/v).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
-
Standard Solution Preparation: A standard solution of Phenoxymethylpenicillin potassium is prepared by dissolving an accurately weighed quantity in the mobile phase to achieve a known concentration.
-
Sample Preparation: Weigh and powder 20 tablets. An accurately weighed portion of the powder, equivalent to about 400,000 USP Penicillin V units, is transferred to a 100 mL volumetric flask. The volume is made up with the mobile phase, and the solution is shaken for about 5 minutes. A portion of this solution is filtered through a 0.5 µm or finer porosity filter before injection.
LC-MS/MS Method for Penicillin V in Human Serum[6][7]
-
Instrumentation: A Triple Quadrupole Liquid Chromatography-Mass Spectrometry (TQ LC/MS) system.
-
Sample Clean-up: Protein precipitation using acetonitrile. A 15 µL volume of serum is combined with 60 µL of acetonitrile, vortexed, and allowed to equilibrate for 10 minutes. The precipitated proteins are separated by centrifugation.[6]
-
Chromatographic Separation:
-
Mass Spectrometry Conditions:
Workflow for an Inter-Laboratory Comparison Study
To ensure consistency and reliability of analytical results across different laboratories, a well-structured inter-laboratory comparison study is essential. The following diagram illustrates a typical workflow for such a study.
Signaling Pathways and Logical Relationships
The analytical process itself follows a logical workflow, from sample receipt to final data reporting. The following diagram visualizes this general experimental workflow for Penicillin V analysis.
References
- 1. Development and validation of an HPLC method for the determination of seven penicillin antibiotics in veterinary drugs and bovine blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Development and validation of an HPLC method for the determination of penicillin antibiotics residues in bovine muscle according to the European Union Decision 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01816D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]
Performance of Penicillin V-d5 Across Different Mass Spectrometers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Penicillin V-d5, a deuterated internal standard for the antibiotic Penicillin V, across various mass spectrometry platforms. The selection of an appropriate mass spectrometer is critical for achieving the desired sensitivity, accuracy, and throughput in bioanalytical and pharmaceutical research. This document summarizes key performance metrics, details experimental protocols, and presents a logical workflow for instrument selection.
Quantitative Performance Comparison
The following table summarizes the quantitative performance of Penicillin V and its deuterated analog, this compound, on different mass spectrometer models. Data has been compiled from manufacturer application notes and peer-reviewed scientific literature. It is important to note that direct head-to-head comparative studies are limited, and performance can vary based on specific experimental conditions and matrix effects.
| Mass Spectrometer | Type | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Precision (%RSD) | Accuracy (%) |
| Agilent 6470 Triple Quadrupole | Triple Quadrupole | Penicillin V | 0.2 - 0.5 ng/L (in water)[1] | - | >0.99 | - | - |
| Thermo Scientific Q Exactive Focus | High-Resolution (Orbitrap) | General Antibiotics Panel | - | 0.5 mg/L (in plasma)[2] | >0.99 | <20% at LOQ | 80-120% at LOQ |
| SCIEX 3200 QTRAP® | Hybrid Triple Quadrupole-Linear Ion Trap | Penicillin V | - (S/N >10 at 2 ppb)[3] | - | >0.99 | - | - |
| Waters Xevo TQD | Triple Quadrupole | General Antibiotics Panel | - | Analyte dependent | >0.99 | ≤12.5% | - |
Note: Data for this compound was not explicitly available in all cited sources; however, its performance is expected to be comparable to or better than Penicillin V due to its use as an internal standard. The performance of the Thermo Scientific Q Exactive Focus is for a panel of 15 antibiotics and provides a general indication of the instrument's capabilities for this class of compounds. The SCIEX 3200 QTRAP® data is inferred from chromatograms showing a good signal-to-noise ratio at 2 ppb (2 µg/L).
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. The following are typical experimental protocols for the analysis of Penicillin V and its deuterated internal standard using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation (Plasma)
A straightforward protein precipitation method is commonly employed for plasma samples[2]:
-
To 100 µL of plasma, add an appropriate amount of this compound internal standard solution.
-
Add 200 µL of methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 15 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Dilute the supernatant 1:4 with water containing 0.1% formic acid before injection.
Liquid Chromatography (LC)
Chromatographic separation is typically achieved using a C18 reversed-phase column.
-
Column: Thermo Scientific™ Accucore™ C18 100 × 2.1 mm (2.6 µm) or equivalent[2].
-
Mobile Phase A: 2 mM ammonium formate with 0.1% formic acid in water[2].
-
Mobile Phase B: 0.1% formic acid in acetonitrile[2].
-
Flow Rate: 0.5 mL/min[2].
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is then increased to elute the analytes. For example, hold at 2% B for 1.5 minutes, increase to 50% B in 3.5 minutes, then to 100% B in 1 minute, hold for 1.5 minutes, and re-equilibrate at 2% B for 1.5 minutes[2].
-
Injection Volume: 5 µL[2].
-
Column Temperature: 40 °C[2].
Mass Spectrometry (MS)
The mass spectrometer is typically operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or full scan with high resolution for Orbitrap and Q-TOF instruments.
Triple Quadrupole (e.g., Agilent 6470, SCIEX 3200 QTRAP®, Waters Xevo TQD):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for Penicillin V: Precursor ion (m/z) -> Product ion (m/z). Specific transitions need to be optimized for each instrument. A common precursor ion for Penicillin V is [M+H]⁺ at m/z 351.1.
-
Source Parameters: Optimized for the specific instrument and flow rate. Typical parameters include:
High-Resolution Mass Spectrometry (e.g., Thermo Scientific Q Exactive Focus):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full scan.
-
Mass Range: m/z 120-650[2].
-
Resolution: 35,000 (FWHM) at m/z 200[2].
-
Data Acquisition: Chromatograms are extracted using the exact mass of the protonated molecule [M+H]⁺ with a narrow mass window (e.g., 5 ppm)[2].
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for selecting a mass spectrometer for this compound analysis and a simplified representation of its utility in a pharmacokinetic study.
Caption: Workflow for selecting a mass spectrometer for this compound analysis.
Caption: Simplified workflow of a pharmacokinetic study using this compound.
References
Safety Operating Guide
Proper Disposal of Penicillin V-d5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Penicillin V-d5, ensuring compliance with regulatory standards and minimizing environmental impact.
This compound, a deuterated form of Penicillin V, is often used as an internal standard in quantitative analysis.[1] While not classified as acutely toxic, it is considered a hazardous substance and can cause allergic reactions upon inhalation or skin contact.[2][3] Therefore, adherence to proper disposal protocols is paramount.
Hazard Profile and Safety Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. The substance is harmful if swallowed and may cause respiratory and skin sensitization.[2][3] Personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator, should be worn at all times to avoid exposure.[4]
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[2][3] |
| Respiratory Sensitization (Category 1) | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][3] |
| Skin Sensitization (Category 1) | May cause an allergic skin reaction.[2][3] |
| Environmental Hazard | Slightly hazardous for water; do not allow to enter sewers or waterways.[5][6] |
Step-by-Step Disposal Procedure
The disposal of this compound must be handled in accordance with local, state, and federal regulations.[4] The primary regulatory framework in the United States is provided by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8][9]
1. Waste Identification and Segregation:
-
Hazardous Waste: this compound waste should be classified as hazardous pharmaceutical waste.
-
Segregation: Keep this compound waste separate from other laboratory waste streams, such as sharps, biohazards, and non-hazardous materials. Use a designated and clearly labeled hazardous waste container.
2. Spill Management:
-
Minor Spills: For small spills, use dry clean-up procedures to avoid generating dust.[4] Dampen the material with water before sweeping it up.[4] Place the collected material in a suitable container for disposal.[4]
-
Major Spills: In the event of a large spill, evacuate the area and alert emergency responders.[4]
3. Containerization and Labeling:
-
Container: Use a compatible, leak-proof container for waste accumulation.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the name "this compound."
4. Final Disposal:
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable waste management company. These companies are equipped to handle and transport pharmaceutical waste to permitted treatment, storage, and disposal facilities (TSDFs).
-
Incineration: The preferred method for the disposal of pharmaceutical waste is incineration at a licensed facility.[8]
-
Do Not:
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. content.labscoop.com [content.labscoop.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. biotika.eu.com [biotika.eu.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. danielshealth.com [danielshealth.com]
- 10. SIDP - Antibiotic Disposal [sidp.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Penicillin V-d5
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Penicillin V-d5, a deuterated analog of Penicillin V used as an internal standard in analytical applications. Adherence to these procedures is critical to mitigate risks and ensure the integrity of your research.
This compound, while a valuable tool, is classified as a hazardous substance that can provoke allergic reactions, skin and eye irritation, and respiratory issues.[1][2] Ingestion may also be harmful.[1][2] Therefore, a comprehensive operational and disposal plan is not just recommended—it is a necessity.
Hazard Identification and Personal Protective Equipment (PPE)
A thorough understanding of the potential hazards is the first step in safe handling. This compound is a combustible solid that can form explosive dust and air mixtures.[1] It is crucial to avoid all personal contact, including the inhalation of dust.[1]
The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical goggles with side-shields are mandatory to protect against dust particles.[1][3] |
| Hand Protection | Gloves | Nitrile or rubber gloves are recommended.[1] Consider double gloving for enhanced protection.[1] |
| Body Protection | Protective Clothing | A lab coat or other protective clothing should be worn.[1] |
| Shoe Covers | Recommended to prevent the spread of contamination.[1] | |
| Head Covering | Advised to protect against dust settlement.[1] | |
| Respiratory Protection | Dust Respirator | A NIOSH-approved respirator should be used, especially when handling the powder form, to prevent inhalation.[1][2] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols:
-
Preparation:
-
Before handling, ensure you are wearing all the required PPE as detailed in the table above.
-
Work in a well-ventilated area, preferably within a chemical fume hood or a space with local exhaust ventilation to minimize dust inhalation.[3]
-
Ensure that an eyewash station and a safety shower are readily accessible.[3]
-
-
Handling:
-
When weighing the solid, do so carefully to avoid generating dust.
-
If creating a solution, add the solvent to the solid slowly to prevent splashing.
-
Avoid all personal contact with the substance.[1]
-
-
In Case of a Spill:
-
Minor Spills: For small spills of the solid, use a dry clean-up method.[1] Avoid sweeping in a way that creates dust. If possible, use a vacuum cleaner equipped with a HEPA filter.[1]
-
Major Spills: In the event of a large spill, evacuate the area and alert emergency responders.[1] Only personnel with the appropriate training and PPE should be involved in the cleanup.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Categorization: All materials contaminated with this compound, including unused product, empty containers, and disposable PPE, should be treated as hazardous chemical waste.[4]
-
Containment: Collect all waste in clearly labeled, sealed containers.
-
Stock Solutions: Concentrated stock solutions of antibiotics are considered hazardous chemical waste and must be collected in an approved container for chemical waste disposal.[4]
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[1][2] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment after handling. A common method is to scrub surfaces with alcohol.[3]
By implementing these safety and logistical measures, you can significantly reduce the risks associated with handling this compound, fostering a secure and productive research environment.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
